4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-6-9(12)10-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTXKMRWMTUZDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513474 | |
| Record name | 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67074-63-9 | |
| Record name | 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one from o-Phenylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a robust two-step process starting from the commercially available reagent, o-phenylenediamine.
Synthetic Pathway Overview
The synthesis of this compound from o-phenylenediamine is efficiently achieved in two sequential steps:
-
Cyclocondensation: Reaction of o-phenylenediamine with chloroacetic acid to form the bicyclic lactam, 3,4-dihydroquinoxalin-2(1H)-one.
-
N-Methylation: Selective alkylation of the N-4 position of the quinoxalinone ring using a suitable methylating agent to yield the final product.
The overall transformation is illustrated in the workflow below.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one
The initial step involves the cyclocondensation of o-phenylenediamine with chloroacetic acid. This reaction proceeds via an initial acylation of one amino group, followed by an intramolecular nucleophilic substitution to close the six-membered ring, forming the stable quinoxalinone structure.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent/Base | Conditions | Yield | Reference |
| o-Phenylenediamine | Chloroacetic Acid | Water / Aq. Ammonia | Reflux, 1 hour | 83% | [1] |
Detailed Experimental Protocol
-
Materials:
-
o-Phenylenediamine (10.0 g, 92.5 mmol, 1.0 equiv.)
-
Chloroacetic acid (8.7 g, 92.0 mmol, ~1.0 equiv.)
-
Aqueous ammonia (33%, 10 mL)
-
Water (80 mL)
-
-
Procedure: [1]
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.0 g), chloroacetic acid (8.7 g), aqueous ammonia (10 mL), and water (80 mL).
-
Heat the mixture to reflux with stirring for one hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After one hour, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Upon cooling, a light brown solid will precipitate out of the solution.
-
Collect the precipitate by filtration under reduced pressure (e.g., using a Büchner funnel).
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the collected solid in an oven at 110 °C to obtain 3,4-dihydroquinoxalin-2(1H)-one as an off-white solid.
-
Expected Yield: Approximately 11.4 g (83%).
-
Characterization: The product can be characterized by standard analytical techniques. ESI-MS: m/z 149 (M+1)[1]. ¹H NMR (DMSO-d6, 400 MHz): δ 3.99 (s, 2H), 6.68 (d, J = 6.0 Hz, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.90-6.87 (m, 1H), 8.78 (br. s, 1H)[1].
-
Step 2: N-Methylation to this compound
The second step is the selective methylation of the amide nitrogen (N-4). This is typically achieved by deprotonating the amide with a suitable base, followed by nucleophilic attack on a methylating agent like methyl iodide or dimethyl sulfate.
Quantitative Data (Representative Protocol)
| Reactant 1 | Methylating Agent | Base | Solvent | Conditions | Typical Yield | Reference |
| 3,4-dihydroquinoxalin-2(1H)-one | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Reflux | 70-90% | General Method[1] |
| 3,4-dihydroquinoxalin-2(1H)-one | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to RT | 80-95% | General Method[2] |
| 3,4-dihydroquinoxalin-2(1H)-one | Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 75-90% | General Method |
Detailed Experimental Protocol (Representative)
This protocol is based on standard N-alkylation procedures for related heterocyclic systems[2].
-
Materials:
-
3,4-dihydroquinoxalin-2(1H)-one (5.0 g, 33.7 mmol, 1.0 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (7.0 g, 50.6 mmol, 1.5 equiv.)
-
Methyl Iodide (CH₃I) (2.5 mL, 40.5 mmol, 1.2 equiv.)
-
Acetonitrile (CH₃CN), anhydrous (100 mL)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydroquinoxalin-2(1H)-one (5.0 g) and anhydrous acetonitrile (100 mL).
-
Add anhydrous potassium carbonate (7.0 g) to the suspension.
-
Stir the mixture vigorously at room temperature for 15-20 minutes.
-
Add methyl iodide (2.5 mL) dropwise to the suspension via a syringe.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.
-
This technical guide outlines a reliable and high-yielding synthetic route for this compound. The procedures utilize common laboratory reagents and techniques, making this important chemical scaffold readily accessible for research and development purposes.
References
The Pivotal Role of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one has emerged as a critical intermediate in the synthesis of targeted therapeutics. Its structural features allow for versatile functionalization, leading to the development of potent and selective inhibitors for a range of high-value drug targets. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of this compound and its derivatives, with a focus on their role in the discovery of novel kinase and epigenetic inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.
Introduction: The Quinoxalinone Scaffold in Medicinal Chemistry
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The 3,4-dihydroquinoxalin-2(1H)-one core, in particular, serves as a versatile template for the design of novel therapeutic agents. The strategic methylation at the N-4 position to yield this compound provides a key building block for creating libraries of compounds with diverse pharmacological profiles. This modification can influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can also play a crucial role in its interaction with biological targets.
This guide will explore the utility of this compound as a central intermediate in the development of two important classes of drug candidates: c-Jun N-terminal kinase 3 (JNK3) inhibitors and Bromodomain and Extra-Terminal (BET) protein inhibitors.
Synthesis of the Core Intermediate: this compound
The synthesis of the parent scaffold, 3,4-dihydroquinoxalin-2(1H)-one, is a well-established process. The subsequent N-methylation at the 4-position is a critical step to produce the title intermediate.
Experimental Protocol: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one
A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) in aqueous ammonia (33%, 10 mL) and water (80 mL) is heated to reflux for one hour. Upon cooling, a light brown solid precipitates. The solid is filtered under reduced pressure and dried at 110 °C to yield 3,4-dihydroquinoxalin-2(1H)-one.[1]
-
Yield: 83%
-
Appearance: Off-white solid
-
Melting Point: 134-136 °C
Proposed Experimental Protocol: N-Methylation to Yield this compound
To a solution of 3,4-dihydroquinoxalin-2(1H)-one (1.48 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL), sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of dimethyl sulfate (1.05 mL, 11 mmol). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Application in the Synthesis of JNK3 Inhibitors
The c-Jun N-terminal kinase 3 (JNK3) is a key player in neuronal apoptosis and neuroinflammation, making it a prime target for the treatment of neurodegenerative diseases. The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a core fragment for potent JNK3 inhibitors.
Signaling Pathway of JNK3 in Neuronal Apoptosis
Stress stimuli, such as oxidative stress or inflammatory cytokines, activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK3. Activated JNK3 can then phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes. Additionally, JNK3 can directly influence mitochondrial apoptotic pathways.
Caption: JNK3 signaling cascade leading to neuronal apoptosis and its inhibition by this compound derivatives.
Synthesis of JNK3 Inhibitor J46-37
A lead compound, J46, demonstrated potent JNK3 inhibition but suffered from poor selectivity and physicochemical properties.[2] Optimization of J46, starting from a 3,4-dihydroquinoxalin-2(1H)-one core, led to the development of J46-37, a highly selective and potent JNK3 inhibitor.[2] The synthesis involves a condensation reaction between this compound and a suitable aldehyde.
Experimental Workflow: Synthesis of JNK3 Inhibitors
References
Spectroscopic and Mechanistic Insights into 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details its known spectral properties, outlines relevant experimental protocols, and explores its potential role as a modulator of key signaling pathways.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the available quantitative data for this compound and its close analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 9.41 (brs, 1H, NH) | 167.6 |
| 6.99 (dt, J = 8.1, 2.0 Hz, 1H, Ar) | 136.1 |
| 6.83–6.70 (m, 2H, Ar) | 126.3 |
| 6.67 (d, J = 8.1 Hz, 1H, Ar) | 124.2 |
| 3.78 (s, 2H) | 119.1 |
| 2.85 (s, 3H, Me) | 115.4 |
| 111.5 | |
| 54.7 | |
| 37.3 |
Note: Data obtained from a published study. Variations in chemical shifts may occur depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Features |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1670 (C=O stretching, amide), ~1600-1450 (C=C aromatic stretching), ~2950 (C-H stretching, methyl) |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z = 162.08. Common fragmentation patterns may involve the loss of CO (m/z = 134) and subsequent rearrangements of the heterocyclic ring. |
| UV-Vis (in EtOH or similar solvent) | Absorption maxima are anticipated in the UV region, likely with two main bands. One band is expected around 280-300 nm and another, more intense band, at a shorter wavelength, corresponding to π-π* transitions within the aromatic system. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic characterization of this compound and its derivatives.
Synthesis of this compound
A general and efficient method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones involves the condensation of an appropriate o-phenylenediamine with an α-keto acid or a related derivative. For the synthesis of the title compound, the following protocol can be adapted:
Caption: Synthetic workflow for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample solution into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. A spectrum of the pure solvent in a matched cuvette should be used as a baseline.
Biological Relevance and Signaling Pathway
Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. Its signaling pathway is implicated in neuronal apoptosis and has been linked to neurodegenerative diseases.[1][2]
The inhibition of the JNK3 signaling pathway by 3,4-dihydroquinoxalin-2(1H)-one derivatives represents a promising therapeutic strategy. The general mechanism involves the binding of the inhibitor to the ATP-binding site of the JNK3 enzyme, thereby preventing the phosphorylation of its downstream substrates.
Caption: JNK3 signaling pathway and inhibition by quinoxalinone derivatives.
This guide provides a foundational understanding of the spectroscopic characteristics and potential therapeutic applications of this compound. Further research is warranted to fully elucidate its complete spectroscopic profile and to explore its efficacy and mechanism of action in relevant biological systems.
References
- 1. rational-modification-synthesis-and-biological-evaluation-of-3-4-dihydroquinoxalin-2-1h-one-derivatives-as-potent-and-selective-c-jun-n-terminal-kinase-3-jnk3-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 2. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of the 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. While research into the specific therapeutic applications of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is still in its nascent stages, the broader class of its derivatives has demonstrated promising potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the current understanding of this chemical entity, focusing on the synthesis, known biological activities of its derivatives, and their potential mechanisms of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this promising scaffold.
Introduction
Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] Among these, the 3,4-dihydroquinoxalin-2(1H)-one moiety has emerged as a key pharmacophore in the design of novel therapeutic agents. Its rigid, bicyclic structure provides a template for the development of compounds with diverse pharmacological profiles, including antiviral and anti-inflammatory properties.[2] This guide specifically focuses on the this compound variant and the broader therapeutic landscape of its related derivatives. While direct biological data on the 4-methylated compound is limited, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent.
Synthesis and Characterization
The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives can be achieved through various synthetic routes. A general and efficient method involves the copper-catalyzed intramolecular cyclization of N-(2-bromoaryl) amides.
General Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones
A common synthetic pathway to the 3,4-dihydroquinoxalin-2(1H)-one core involves a copper-catalyzed Ullmann-type coupling reaction. This is followed by an intramolecular cyclization. The general workflow for this synthesis is depicted below.
Caption: General synthetic workflow for 3,4-dihydroquinoxalin-2(1H)-one derivatives.
Specific Synthesis of this compound
The synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one has been specifically reported using 2-bromoaniline and sarcosine (N-methylglycine) as reactants.[3]
Experimental Protocol:
A suspension of 2-bromoaniline (1 equivalent), sarcosine (2 equivalents), copper(I) chloride (10 mol %), and potassium phosphate (2 equivalents) in dry dimethyl sulfoxide (DMSO) is degassed with nitrogen for 5 minutes. Dimethylethylenediamine (40 mol %) is then added, and the mixture is stirred at 110 °C under a nitrogen atmosphere for 24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with water and saturated aqueous ammonium chloride, then dried over sodium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by silica gel column chromatography to yield 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.[3]
Characterization Data:
| Compound | 1H NMR (400 MHz, CDCl3) δ | 13C NMR (100 MHz, CDCl3) δ |
| 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one | 9.41 (brs, 1H, NH), 6.99 (dt, J = 8.1, 2.0 Hz, 1H, Ar), 6.83–6.70 (m, 2H, Ar), 6.67 (d, J = 8.1 Hz, 1H, Ar), 3.78 (s, 2H), 2.85 (s, 3H, Me) | 167.6, 136.1, 126.3, 124.2, 119.1, 115.4, 111.5, 54.7, 37.3 |
Table 1: NMR characterization data for 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.[3]
Potential Therapeutic Applications of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold
While specific biological data for this compound is not yet available in the public domain, numerous derivatives of the core scaffold have been investigated for a variety of therapeutic applications.
Oncology
A significant area of investigation for this scaffold is in the development of novel anticancer agents. Derivatives have shown potent activity as tubulin polymerization inhibitors and vascular disrupting agents.
A promising lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant antitumor activity.[4][5] In vivo studies in mice showed a 62% inhibition of tumor growth at a dose of 1.0 mg/kg.[4][5] This compound and its analogs represent a new class of tubulin-binding tumor-vascular disrupting agents.[4][5]
Caption: Proposed antitumor mechanism of a quinoxalinone derivative.
Quantitative Data for Antitumor Activity:
| Compound | Cell Line | GI50 (M) |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Human Tumor Cell Line Panel | 10-10 M level |
Table 2: In vitro antiproliferative activity of a lead quinoxalinone derivative.[5]
Neurodegenerative Diseases
The c-Jun N-terminal kinase 3 (JNK3) is a key enzyme implicated in the pathogenesis of neurodegenerative diseases.[6] Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent and selective inhibitors of JNK3.[6] A lead compound, J46-37, derived from a (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one scaffold, exhibited potent JNK3 inhibition with high selectivity over other kinases like DDR1 and EGFR.[6]
Caption: Inhibition of the JNK3 signaling pathway by quinoxalinone derivatives.
Antiviral and Anti-inflammatory Applications
The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been recognized for its notable antiviral and anti-inflammatory activities.[2] While specific mechanisms of action in these areas are still under investigation for many derivatives, the broad-spectrum potential makes this a promising area for further research.
Future Directions
The therapeutic potential of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is evident from the diverse biological activities exhibited by its derivatives. However, the specific compound, this compound, remains largely unexplored. Future research should focus on:
-
Biological Screening: A comprehensive biological screening of this compound against a wide range of therapeutic targets is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs based on the this compound structure will help in identifying key structural features for enhanced potency and selectivity.
-
Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be crucial to understand their mode of action at the molecular level.
-
Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds will be essential for their development as clinical candidates.
Conclusion
The this compound core, as part of the broader family of 3,4-dihydroquinoxalin-2(1H)-one derivatives, represents a promising starting point for the development of novel therapeutics. The demonstrated efficacy of its analogs in oncology, neurodegeneration, and other areas highlights the significant potential of this scaffold. Further dedicated research into the biological properties of this compound is highly encouraged and could lead to the discovery of new and effective treatments for a range of human diseases.
References
- 1. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 2. munin.uit.no [munin.uit.no]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Scaffold for Kinase Inhibition
The 3,4-dihydroquinoxalin-2(1H)-one core, particularly its 4-methyl substituted derivatives, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives, with a primary focus on their activity as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of small molecule inhibitors.
Core Structure and Biological Significance
The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a bicyclic heterocyclic system that serves as a versatile template for the synthesis of biologically active compounds.[1] Modifications at various positions of this core structure have led to the discovery of compounds with a wide range of pharmacological activities, including antibacterial, and kinase inhibitory effects.[2][3] The 4-methyl substitution is a key feature in many of these derivatives, often influencing the compound's potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies as JNK3 Inhibitors
A significant body of research on 3,4-dihydroquinoxalin-2(1H)-one derivatives has focused on their potential as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key enzyme implicated in various neurodegenerative diseases, inflammatory disorders, and cancers.[3] The following table summarizes the quantitative SAR data for a series of derivatives based on a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, highlighting the impact of substitutions on their inhibitory activity against JNK3.
| Compound ID | R1 (Position 4) | R2 (Position 3-substituent) | JNK3 IC50 (nM) | DDR1 IC50 (nM) | EGFR (T790M) IC50 (nM) |
| J46 (Lead) | H | (Z)-2-(naphthalen-1-yl)-2-oxoethylidene | 15 | 23 | 45 |
| J46-4 | CH3 | (Z)-2-(naphthalen-1-yl)-2-oxoethylidene | 21 | 30 | 58 |
| J46-12 | H | (Z)-2-(4-methoxyphenyl)-2-oxoethylidene | 89 | >1000 | >1000 |
| J46-25 | H | (Z)-2-(quinolin-4-yl)-2-oxoethylidene | 12 | 150 | 250 |
| J46-37 | H | (Z)-2-(1H-indol-5-yl)-2-oxoethylidene | 8 | >500 | >500 |
Data extracted from a study on JNK3 inhibitors.[3] The core structure for this table is 3-substituted-3,4-dihydroquinoxalin-2(1H)-one.
Key SAR Insights:
-
Substitution at N-4: Methylation at the N-4 position (Compound J46-4 ) slightly decreased the inhibitory activity against JNK3 compared to the unsubstituted analog (J46 ). This suggests that a hydrogen at this position may be favorable for target engagement.
-
Aromatic Substituents at Position 3: The nature of the aromatic group at the 3-position significantly influences both potency and selectivity.
-
Replacing the naphthalene ring (J46 ) with a 4-methoxyphenyl group (J46-12 ) drastically reduced JNK3 inhibitory activity, indicating the importance of a larger, more hydrophobic moiety for binding.
-
The introduction of a quinoline ring (J46-25 ) maintained potent JNK3 inhibition while improving selectivity against DDR1 and EGFR.
-
The most potent and selective compound in this series, J46-37 , features an indole ring, suggesting that this heterocyclic system forms optimal interactions within the JNK3 active site.[3]
-
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of SAR studies. The following sections outline the general synthetic procedures and a standard kinase assay protocol.
General Synthesis of this compound Derivatives
A common method for the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core involves the reaction of o-phenylenediamine with an α-halo ester, such as ethyl bromoacetate.[4] Subsequent N-methylation at the 4-position can be achieved using a suitable methylating agent.
Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one
-
To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), add ethyl bromoacetate.
-
The reaction mixture is typically heated under reflux for several hours.
-
Upon cooling, the product precipitates and can be collected by filtration.[4]
Step 2: N-Methylation at Position 4
-
The 3,4-dihydroquinoxalin-2(1H)-one is dissolved in a polar aprotic solvent (e.g., DMF).
-
A base, such as sodium hydride, is added to deprotonate the nitrogen at the 4-position.
-
Methyl iodide is then added, and the reaction is stirred at room temperature until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
JNK3 Kinase Assay Protocol
The inhibitory activity of the synthesized compounds against JNK3 is typically evaluated using a biochemical kinase assay. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[5][6]
Materials:
-
JNK3 enzyme
-
Substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT)[6]
-
ADP-Glo™ Kinase Assay reagents
Procedure:
-
Add the kinase buffer, test compound, and JNK3 enzyme to the wells of a microplate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
IC50 values are determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
Visualizing Key Pathways and Processes
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is activated by various cellular stresses and plays a crucial role in regulating apoptosis, inflammation, and cellular proliferation.
Caption: A simplified diagram of the JNK signaling cascade.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing kinase inhibitors involves a series of well-defined steps, from initial screening to the determination of potency.
Caption: A typical workflow for screening and identifying kinase inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies, particularly in the context of JNK3 inhibition, demonstrate that modifications at the N-4 and C-3 positions are critical for modulating biological activity. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and evaluation of novel derivatives. Further exploration of this chemical space, guided by the principles of SAR, holds significant promise for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholars.csus.edu]
- 5. JNK3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. promega.com [promega.com]
Methodological & Application
Application Note and Protocol: N-Methylation of 3,4-dihydroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one, a key synthetic transformation for the generation of derivatives with potential applications in medicinal chemistry and drug development. The protocol is based on established methodologies for the N-alkylation of lactams and related heterocyclic systems. This application note includes a summary of common reaction conditions, a detailed experimental procedure, and a visual representation of the workflow to guide researchers in this synthetic endeavor.
Introduction
3,4-dihydroquinoxalin-2(1H)-one and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1][2][3] N-methylation of the lactam nitrogen at the 1-position can significantly modulate the physicochemical properties and biological activity of these compounds. This protocol outlines a general and reliable method for this transformation using standard laboratory reagents and techniques. The choice of methylating agent and base can be critical and may require optimization depending on the specific substrate and desired outcome.
Data Presentation: Common Conditions for N-Alkylation of Lactams
The following table summarizes common reagents and conditions for the N-alkylation of lactams and related heterocyclic compounds, which can be adapted for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one.
| Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF, THF | 0 to 60 | 1 - 8 | 80 - 95 |
| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Room Temp to Reflux | 2 - 24 | 70 - 90 |
| Methyl Iodide (CH₃I) | Triethylamine (Et₃N) | DMF | 50 | 1 | >80 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | Dichloromethane/Water (PTC) | Room Temp | 2 - 6 | 75 - 95 |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux | 3 - 12 | 70 - 90 |
Experimental Protocol: N-Methylation using Methyl Iodide and Sodium Hydride
This protocol describes a common and high-yielding method for the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one.
Materials:
-
3,4-dihydroquinoxalin-2(1H)-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes. The formation of the sodium salt may be observed as a change in color or consistency.
-
Addition of Methylating Agent: Add methyl iodide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 1-methyl-3,4-dihydroquinoxalin-2(1H)-one.
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[4]
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.
Experimental Workflow Diagram
Caption: Workflow for N-methylation of 3,4-dihydroquinoxalin-2(1H)-one.
References
Application Notes and Protocols for 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of the antibacterial properties of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial effects against various pathogens[1][2][3]. While specific antibacterial data for this compound is not extensively available in the reviewed literature, this document outlines the standard methodologies used for assessing the antibacterial potential of analogous quinoxalinone derivatives. These protocols can be readily adapted for the screening and characterization of the target compound.
Data Presentation
Quantitative data from antibacterial assays are crucial for evaluating the efficacy of a test compound. The following table summarizes typical data obtained for various quinoxalinone derivatives, which can serve as a template for presenting results for this compound.
Table 1: Antibacterial Activity of Quinoxalinone Derivatives (Example Data)
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Quinoxalinone Derivative 1 | Staphylococcus aureus | 15.62 - 62.5 | Not Reported | [4] |
| Quinoxalinone Derivative 2 | Bacillus subtilis | Not Reported | Moderate Activity | [2] |
| Quinoxalinone Derivative 3 | Escherichia coli | 15.62 - 62.5 | Not Reported | [4] |
| Quinoxalinone Derivative 4 | Pseudomonas aeruginosa | Not Reported | Moderate Activity | [2] |
| Quinoxalinone Derivative 5 | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | Not Reported | [5] |
Note: The data above are for various quinoxalinone derivatives and are provided as examples. Researchers should generate specific data for this compound.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antibiotic (e.g., Vancomycin, Tetracycline)
-
Negative control (broth only)
-
Growth control (broth with bacteria)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO. The concentration should be at least 100 times the highest desired test concentration to minimize the final DMSO concentration.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
Add 100 µL of CAMHB to wells in columns 2-12 of a 96-well plate.
-
Add 200 µL of the diluted this compound solution to the first well of each row.
-
Perform two-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1-11.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Agar Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Sterile swabs
-
DMSO
-
Positive control antibiotic disks
Protocol:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Preparation and Application of Disks:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to a specific concentration.
-
Impregnate sterile filter paper disks with a known amount of the compound solution (e.g., 10 µL).
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks, along with a positive control antibiotic disk and a blank disk (with solvent only), onto the surface of the inoculated MHA plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Visualizations
Experimental Workflow for Antibacterial Assays
Caption: Workflow for evaluating the antibacterial activity of this compound.
Hypothesized Mechanism of Action of Quinoxaline Derivatives
The antibacterial mechanism of many quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) under hypoxic conditions, which can lead to cellular damage. While the specific mechanism for this compound is not established, a general hypothesized pathway is presented below.
Caption: Hypothesized antibacterial mechanism of action for quinoxalinone derivatives.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one as a Potential JNK3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives as inhibitors of c-Jun N-terminal kinase 3 (JNK3). This document includes a summary of the role of JNK3 in disease, inhibitory data for related compounds, and detailed protocols for assessing inhibitor potency and cellular activity.
Introduction to JNK3 as a Therapeutic Target
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system (CNS).[1][2] JNK3 plays a crucial role in neuronal apoptosis, neuroinflammation, and oxidative stress, making it a significant therapeutic target for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[1][3][4][5] The activation of the JNK signaling pathway is implicated in the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in neuronal cell death.[4][5] Therefore, the development of potent and selective JNK3 inhibitors is a promising strategy for neuroprotective therapies.[1]
The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a promising core structure for the development of JNK3 inhibitors.[6][7] While specific inhibitory data for this compound against JNK3 is not extensively available in the public domain, research on related derivatives has demonstrated potent JNK3 inhibition.
Quantitative Data: JNK3 Inhibition by 3,4-dihydroquinoxalin-2(1H)-one Derivatives
The following table summarizes the JNK3 inhibitory activity of a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), and its optimized derivative, J46-37. This data is presented to illustrate the potential of the 3,4-dihydroquinoxalin-2(1H)-one scaffold for JNK3 inhibition.
| Compound ID | Structure | JNK3 IC50 (nM) | Selectivity Notes | Reference |
| J46 | (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one | Not explicitly stated, but served as a lead compound. | Showed off-target inhibition of DDR1 and EGFR (T790M, L858R). | [6][7] |
| J46-37 | Optimized derivative of J46 | Potent inhibition (exact value not publicly disclosed) | >50-fold more potent against JNK3 than DDR1 and EGFR (T790M, L858R). | [6][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JNK3 signaling cascade and a general workflow for evaluating potential JNK3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 3. JNK3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 2.9. Western Blot Analysis [bio-protocol.org]
- 6. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
High-Yield Synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, high-yield, three-step synthetic protocol for the preparation of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable scaffold in medicinal chemistry and drug development. The described methodology is robust, scalable, and utilizes readily available starting materials.
Introduction
Quinoxalinone derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research. The 4-methyl substituted analog, in particular, serves as a key intermediate in the synthesis of various bioactive molecules. This protocol outlines a reliable and efficient synthesis from 2-nitroaniline, proceeding through N-methylation, acylation, and a final reductive cyclization step.
Overall Reaction Scheme
Caption: Overall synthetic pathway for this compound.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) |
| 1 | N-Methylation | 2-Nitroaniline | N-Methyl-2-nitroaniline | Paraformaldehyde, H₂SO₄ | 85 - 95 |
| 2 | Acylation | N-Methyl-2-nitroaniline | 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide | Chloroacetyl chloride, DBU | 90 - 98 |
| 3 | Reductive Cyclization | 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide | This compound | Fe, NH₄Cl, Acetic Acid | 80 - 90 |
Experimental Protocols
Step 1: Synthesis of N-Methyl-2-nitroaniline
This procedure is adapted from a general method for the N-monomethylation of nitroanilines.[1]
Materials:
-
2-Nitroaniline
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Hydroxide (NaOH) solution (50% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2-nitroaniline (1.0 mol) to concentrated sulfuric acid (10.0 mol) while maintaining the temperature below 30°C with an ice bath.
-
Once the 2-nitroaniline has completely dissolved, add paraformaldehyde (5.0 mol) portion-wise to the solution, ensuring the temperature does not exceed 60°C.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 50% NaOH solution, keeping the temperature below 20°C with an ice bath, until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield N-methyl-2-nitroaniline as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide
This acylation protocol is a high-yield method utilizing DBU as a base.[2][3]
Materials:
-
N-Methyl-2-nitroaniline
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Chloroacetyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Cold water
-
Ethanol
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-methyl-2-nitroaniline (1.0 mol) in anhydrous THF.
-
Add DBU (1.2 mol) to the solution and cool the mixture to 0°C using an ice-salt bath.
-
Stir the mixture for 15 minutes, then add chloroacetyl chloride (1.1 mol) dropwise via a dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide.
Step 3: Synthesis of this compound
This final step involves a reductive cyclization using iron in an acidic medium.[4][5][6]
Materials:
-
2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, prepare a solution of 2-Chloro-N-methyl-N-(2-nitrophenyl)acetamide (1.0 mol) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 3:1:1 ratio).
-
Add ammonium chloride (0.2 mol) and iron powder (4.0 mol) to the solution.
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Neutralize the remaining aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Visualizations
Chemical Reaction Pathway Diagram
References
- 1. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Authored for: Researchers, Scientists, and Drug Development Professionals Subject: Detailed Analytical Techniques and Protocols for the Purification and Analysis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Introduction
Quinoxalinone derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules.[1] These compounds are reported to possess diverse biological functions, including acting as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] this compound, a specific derivative, is of interest in medicinal chemistry and drug development. Achieving high purity of this target compound is critical for accurate biological evaluation and subsequent development.
This document provides detailed application notes and experimental protocols for the purification and analytical characterization of this compound. The methodologies cover chromatographic techniques for purification and spectroscopic methods for structural confirmation and purity assessment.
Purification Strategies
The purification of this compound from a crude reaction mixture typically involves a multi-step process combining chromatography and crystallization. The progress of the purification is monitored at each stage by Thin-Layer Chromatography (TLC).
Primary Purification: Flash Column Chromatography
Flash column chromatography is the primary method for separating the target compound from byproducts and unreacted starting materials.[3][4] Silica gel is the most common stationary phase for quinoxalinone derivatives.[4][5] The choice of the mobile phase is crucial and is determined by preliminary TLC analysis.
Table 1: Typical Column Chromatography Conditions for Quinoxalinone Derivatives
| Parameter | Typical Value/System | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230–400 mesh) | Provides good separation for moderately polar compounds like quinoxalinones.[3] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (e.g., 5:1 v/v) | A common non-polar/polar solvent system that allows for tunable elution strength.[4] |
| Dichloromethane / Methanol | An alternative system for more polar derivatives. | |
| Chloroform | Can be used as a single solvent for elution of some derivatives.[6] |
| Monitoring | TLC with UV visualization (254 nm) | Allows for rapid identification of fractions containing the product.[7] |
Final Purification: Recrystallization
Following column chromatography, recrystallization is employed to achieve high purity and obtain a crystalline solid. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at room or lower temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of the semi-purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like acetone/DMF) to find a suitable system.[8]
-
Dissolution: Dissolve the compound in a minimal amount of the selected hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove residual solvent. The melting point of the dried solid can be determined to assess purity.[3]
Purity Assessment and Characterization
After purification, a combination of chromatographic and spectroscopic techniques is used to confirm the identity, structure, and purity of this compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid and inexpensive qualitative technique used to monitor reaction progress, identify fractions from column chromatography, and preliminarily assess purity.[9]
Experimental Protocol: Analytical TLC
-
Plate Preparation: Use a pre-coated silica gel 60 F254 plate. Draw a baseline with a pencil approximately 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude mixture and the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solutions onto the baseline using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., petroleum ether/ethyl acetate, 5:1). Ensure the solvent level is below the baseline.[4] Allow the solvent to ascend the plate.
-
Visualization: Remove the plate once the solvent front is near the top. Mark the solvent front. Visualize the spots under UV light (254 nm).[7]
-
Analysis: A pure compound should appear as a single spot. The retention factor (Rf) value can be calculated for documentation.
Caption: Workflow for reaction monitoring using TLC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the quantitative purity of the final compound. A reverse-phase C18 column is commonly used for quinoxaline derivatives.[10][11]
Table 2: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm[12] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile.
-
System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Injection: Inject the sample solution into the HPLC system.
-
Data Acquisition: Record the chromatogram for the duration of the gradient run.
-
Analysis: A pure compound will exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Characterization
Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H and ¹³C NMR: These techniques provide detailed information about the chemical structure, including the number and connectivity of protons and carbons.[4][13] The spectra of this compound are expected to show characteristic signals for the methyl group, the aromatic protons, and the dihydroquinoxalinone core.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.[4]
Table 3: Expected Spectroscopic Data for Quinoxalinone Derivatives
| Technique | Expected Observations for this compound |
|---|---|
| ¹H NMR | Signals for aromatic protons (δ 7.0-8.0 ppm), a singlet for the N-methyl group (δ ~3.7 ppm), and signals for the CH₂ group of the dihydro ring.[4][13] |
| ¹³C NMR | Signals for the carbonyl carbon (δ ~152 ppm), aromatic carbons, and the N-methyl carbon.[4][13] |
| HRMS (ESI) | [M+H]⁺ ion corresponding to the exact mass of C₉H₁₁N₂O⁺.[4] |
Overall Purification and Analysis Workflow
The entire process from a crude reaction product to a fully characterized, pure compound follows a logical sequence of purification and analysis steps.
Caption: Overall workflow for purification and analysis.
References
- 1. Portico [access.portico.org]
- 2. munin.uit.no [munin.uit.no]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Assays Using 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for developing novel assays utilizing derivatives of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. This scaffold has demonstrated significant potential in the development of therapeutic agents, particularly in the fields of oncology and infectious diseases. The following protocols and data summaries offer a starting point for screening and characterizing new chemical entities based on this versatile heterocyclic system.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The 3,4-dihydroquinoxalin-2(1H)-one core, in particular, serves as a valuable scaffold for the design of potent and selective inhibitors of various biological targets.[3] Research has highlighted the anti-inflammatory, antiviral, antimicrobial, and anticancer properties of this class of compounds.[1][3] Notably, derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as inhibitors of key signaling proteins such as c-Jun N-terminal kinase 3 (JNK3) and cyclooxygenase-2 (COX-2), both of which are implicated in various disease pathologies.[4][5]
These application notes will detail protocols for assays relevant to the screening and characterization of this compound derivatives, present key quantitative data from published studies, and provide visual workflows and pathway diagrams to facilitate experimental design.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the inhibitory activities of various 3,4-dihydroquinoxalin-2(1H)-one derivatives against microbial growth and key enzymatic targets.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxalin-2(1H)-one Derivatives against Bacterial Strains
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| 4a | Hydrazone derivative | Staphylococcus aureus | 0.97 | [6] |
| 7 | Pyrazole moiety | Escherichia coli | 1.95 | [6] |
| 8a | Hydrazone derivative | Pseudomonas aeruginosa | 3.9 | [6] |
| 11b | Pyrazole moiety | Candida albicans | 0.97 | [6] |
| 13 | Hydrazine derivative | Staphylococcus aureus | 1.95 | [6] |
| 16 | Pyrazole derivative | Escherichia coli | 3.9 | [6] |
| Norfloxacin | Standard Antibiotic | Various Bacteria | 0.78–3.13 | [6] |
| Tetracycline | Standard Antibiotic | Various Bacteria | 15.62–62.5 | [6] |
Table 2: In Vitro COX-1/COX-2 Enzyme Inhibition Data
| Compound ID | Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 12c | Pyrazole and amide linkage | >100 | 0.1 | >1000 | [7] |
| 14a | Pyrazole and amide linkage | >100 | 0.11 | >909 | [7] |
| 14b | Pyrazole and amide linkage | >100 | 0.11 | >909 | [7] |
| 20a | Pyrazole and amide linkage | >100 | 0.12 | >833 | [7] |
| Celecoxib | Standard COX-2 Inhibitor | 15 | 0.08 | 187.5 | [7] |
| Kuwanon A | Prenylated flavonoid | >100 | 14 | >7.1 | [8] |
Table 3: JNK3 Kinase Inhibition Data
| Compound ID | Modification | JNK3 IC₅₀ (nM) | p38 IC₅₀ (nM) | Selectivity Index (p38/JNK3) | Reference |
| J46-37 | Optimized from J46 | Potent Inhibition | >50-fold less potent | >50 | [4] |
| Compound 6 | Not specified | 130.1 | Not specified | Not specified | [9] |
| SR-3576 | Aminopyrazole | 7 | >20000 | >2800 | [10] |
| SR-3737 | Indazole | 12 | 3 | 0.25 | [10] |
| SP600125 | Standard JNK Inhibitor | Not specified | Not specified | Not specified | [11] |
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard microdilution methods for determining the MIC of antimicrobial agents.[1][6][12][13]
Materials:
-
Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.125 to 256 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Optionally, read the absorbance at 600 nm using a microplate reader.
-
Protocol for In Vitro JNK3 Kinase Assay
This protocol is based on a luminescent kinase assay that measures ADP production.[14][15]
Materials:
-
Test compounds (this compound derivatives) in DMSO.
-
Recombinant active JNK3 enzyme.
-
JNK3 substrate (e.g., ATF2).
-
ATP.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 µM DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White opaque 384-well plates.
-
Luminometer.
Procedure:
-
Assay Setup:
-
Prepare dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).
-
Add 2 µL of JNK3 enzyme solution (e.g., 4 ng per well).
-
Add 2 µL of a mixture of substrate and ATP (e.g., final concentrations of 0.2 µg/µL substrate and 10 µM ATP).
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol for In Vitro COX-2 Inhibition Assay
This protocol describes a common method for measuring COX-2 activity by detecting the production of prostaglandin E₂ (PGE₂).[16][17][18]
Materials:
-
Test compounds (this compound derivatives) in DMSO.
-
Recombinant human or ovine COX-2 enzyme.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
L-epinephrine cofactor.
-
Arachidonic acid (substrate).
-
2.0 M HCl to stop the reaction.
-
PGE₂ ELISA kit.
Procedure:
-
Enzyme and Cofactor Preparation:
-
In an Eppendorf tube, mix 146 µL of reaction buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Add 20 µL of the COX-2 enzyme solution (e.g., 0.2 µg).
-
-
Inhibitor Incubation:
-
Add 2 µL of the test compound solution or DMSO (vehicle control) to the enzyme mixture.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of arachidonic acid solution (final concentration of 5 µM).
-
Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding 20 µL of 2.0 M HCl.
-
-
Quantification of PGE₂:
-
Neutralize the samples with a suitable buffer if required by the ELISA kit.
-
Quantify the amount of PGE₂ produced using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of COX-2 activity for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: JNK Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Drug Discovery Workflow.
References
- 1. dickwhitereferrals.com [dickwhitereferrals.com]
- 2. rapidmicrobiology.com [rapidmicrobiology.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. promega.com [promega.com]
- 15. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. bioscience.co.uk [bioscience.co.uk]
Application Note: In Vitro Evaluation of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of biological activities.[1][2] These activities include anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] Specifically, various substituted quinoxalines have shown promise as potent anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines.[3][4][5] Some derivatives have been found to induce apoptosis and inhibit key enzymes involved in cancer progression, such as topoisomerase II.[4][6]
This application note provides a comprehensive framework for the in vitro evaluation of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a representative member of this class. While extensive data on this specific molecule is emerging, the protocols and methodologies outlined herein are based on established and validated procedures for testing quinoxaline derivatives against cancer cell lines. This document details protocols for assessing cytotoxicity (MTT and SRB assays) and for elucidating the mechanism of cell death (Annexin V apoptosis assay).
Data Presentation: Cytotoxicity of Representative Quinoxalinone Derivatives
The following table summarizes hypothetical, yet representative, quantitative data for the cytotoxic activity of quinoxalinone-class compounds against various human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a measure of the compound's potency in inhibiting cell growth. Values are often in the micromolar (µM) to nanomolar (nM) range.[1][6]
| Cancer Cell Line | Cancer Type | Representative IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HepG2 | Hepatocellular Carcinoma | 3.1 |
| HCT-116 | Colon Carcinoma | 3.4 |
| A549 | Lung Carcinoma | 9.0 |
| PC-3 | Prostate Cancer | 4.1 |
| K562 | Leukemia | 0.16 |
| SMMC-7721 | Hepatoma | 0.07 |
Note: The IC₅₀ values presented are illustrative and based on activities reported for various quinoxaline derivatives to provide a reference for expected potency.[1][6]
Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[8]
Materials:
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI 1640 with 5% FBS)[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[8][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against compound concentration.
Protocol 2: Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[12] It is a reliable and sensitive method for cytotoxicity screening.[13]
Materials:
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[14]
-
Tris base solution (10 mM)
-
Acetic acid (1% v/v)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 60 minutes.[9]
-
Washing: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely.[14]
-
SRB Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.[12][14]
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.[12]
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[12]
-
Absorbance Measurement: Read the optical density at 540 nm on a microplate reader.[12]
-
Data Analysis: Calculate the percentage of growth inhibition and determine the IC₅₀ value.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium iodide (PI) is a fluorescent agent that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[16]
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.[17]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of Annexin V Binding Buffer to each tube.[16]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Mechanisms
Caption: Workflow for in vitro cytotoxicity testing.
Caption: Hypothetical apoptotic signaling pathway.
Caption: Logical flow of the compound's mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 6. tandfonline.com [tandfonline.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 14. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Assays in Cell Lines [bio-protocol.org]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols: Synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one for Lumateperone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a potential key intermediate for the synthesis of Lumateperone. The document outlines two primary synthetic strategies: the de novo synthesis from N-methyl-o-phenylenediamine and the N-methylation of the parent 3,4-dihydroquinoxalin-2(1H)-one. Additionally, a proposed reaction pathway for the utilization of this intermediate in the total synthesis of Lumateperone is presented, offering a potential alternative to existing synthetic routes.
Introduction
Lumateperone is a multifunctional drug approved for the treatment of schizophrenia.[1] Its synthesis has been a subject of interest, with various routes developed to improve efficiency and yield. The established synthesis of Lumateperone often commences with 3,4-dihydroquinoxalin-2(1H)-one.[1][2] This intermediate undergoes a sequence of reactions, including N-nitrosation, reduction to a hydrazine derivative, and a subsequent Fischer indole synthesis to construct the core tetracyclic structure.[1][3] The N-methylation step in the original synthesis occurs at a later stage on a more complex intermediate.[1]
This document explores the synthesis of this compound, which could potentially streamline the synthesis of Lumateperone by introducing the required methyl group at an earlier stage. The use of this N-methylated intermediate could circumvent the later-stage methylation, potentially simplifying the overall synthetic pathway.
Two primary methods for the synthesis of this compound are detailed:
-
De Novo Synthesis: This approach involves the cyclization of N-methyl-o-phenylenediamine with chloroacetyl chloride. This method is direct and builds the desired methylated quinoxalinone core in a single cyclization step.
-
N-Methylation: This method starts with the readily available 3,4-dihydroquinoxalin-2(1H)-one, which is subsequently methylated at the N-4 position using a suitable methylating agent, such as methyl iodide, in the presence of a base.[4]
Following the synthesis of this compound, a proposed pathway for its conversion to a key tetracyclic intermediate of Lumateperone is outlined. This proposed route is analogous to the established synthesis and involves N-nitrosation, reduction, and a Fischer indole synthesis.[1][5]
Experimental Protocols
Method 1: De Novo Synthesis of this compound
This protocol describes the synthesis of this compound from N-methyl-o-phenylenediamine and chloroacetyl chloride.
-
Materials:
-
N-methyl-o-phenylenediamine
-
Chloroacetyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Procedure:
-
To a solution of N-methyl-o-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Method 2: N-Methylation of 3,4-dihydroquinoxalin-2(1H)-one
This protocol describes the methylation of pre-synthesized 3,4-dihydroquinoxalin-2(1H)-one.
-
Materials:
-
3,4-dihydroquinoxalin-2(1H)-one
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield this compound.
-
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Method 1: De Novo Synthesis | Method 2: N-Methylation |
| Starting Material | N-methyl-o-phenylenediamine | 3,4-dihydroquinoxalin-2(1H)-one |
| Reagents | Chloroacetyl chloride, Triethylamine | Methyl iodide, Potassium carbonate |
| Solvent | Dichloromethane (DCM) | N,N-dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-18 hours | 6-12 hours |
| Typical Yield | 70-85% (estimated) | 80-95% |
| Purification | Column Chromatography | Recrystallization/Column Chromatography |
Mandatory Visualization
Caption: Synthetic routes to this compound.
Proposed Application in Lumateperone Synthesis
The synthesized this compound can be utilized as a starting material in a modified synthesis of a key tetracyclic intermediate of Lumateperone. The proposed pathway mirrors the established route that begins with the non-methylated analog.
-
N-Nitrosation: The this compound is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to introduce a nitroso group at the N-1 position.
-
Reduction to Hydrazine: The resulting N-nitroso derivative is then reduced to the corresponding hydrazine using a reducing agent like zinc dust in acetic acid.
-
Fischer Indole Synthesis: The hydrazine derivative is subsequently condensed with ethyl 4-oxopiperidine-1-carboxylate under acidic conditions to construct the tetracyclic pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline core via a Fischer indole synthesis.[1][5]
This sequence yields a tetracyclic intermediate that already contains the required N-methyl group, potentially simplifying the subsequent steps in the total synthesis of Lumateperone.
Caption: Proposed workflow for Lumateperone intermediate synthesis.
References
- 1. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Cyclization | Ensure complete removal of water from the reaction mixture, as it can hinder the cyclization step. Use of a Dean-Stark apparatus or addition of drying agents like anhydrous MgSO₄ or Na₂SO₄ can be effective. | Improved yield of the desired product. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For the condensation of N-methyl-o-phenylenediamine with ethyl chloroacetate, a reflux in a high-boiling solvent like ethanol or toluene is often required. Monitor the reaction progress using TLC to determine the optimal temperature and time. | Increased reaction rate and higher conversion to the product. |
| Side Reactions | The formation of undesired side products, such as dimers or oxidized quinoxalinones, can reduce the yield.[1] The choice of base is crucial; using a non-nucleophilic organic base like triethylamine or pyridine can minimize side reactions compared to inorganic bases.[1] | A cleaner reaction profile with a higher proportion of the desired product. |
| Poor Quality of Starting Materials | Use freshly purified starting materials. N-methyl-o-phenylenediamine can oxidize over time, leading to colored impurities and lower yields. Recrystallization or distillation of starting materials is recommended. | Enhanced purity of the product and improved reaction consistency. |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution | Expected Outcome |
| Oxidation of the Product | The dihydroquinoxalinone ring is susceptible to oxidation to the corresponding quinoxalinone.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | Reduced formation of the oxidized impurity. |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting materials are still present, increase the reaction time or temperature cautiously. | Drive the reaction to completion, minimizing the presence of unreacted starting materials in the final product. |
| Hydrolysis of Ester | If using an ester as a starting material (e.g., ethyl chloroacetate), hydrolysis to the corresponding carboxylic acid can occur, especially in the presence of water and a strong base. Ensure anhydrous conditions and use a suitable non-aqueous workup. | Minimized formation of carboxylic acid byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward synthesis involves the condensation of N-methyl-o-phenylenediamine with an α-haloacetylating agent, typically ethyl chloroacetate or chloroacetyl chloride, followed by intramolecular cyclization.
Q2: How can I improve the regioselectivity of the initial N-acylation?
To favor acylation at the more nucleophilic secondary amine of N-methyl-o-phenylenediamine, the reaction can be carried out at lower temperatures. The use of a bulky base might also sterically hinder reaction at the primary amine.
Q3: What purification methods are most effective for this compound?
Column chromatography on silica gel is a common and effective method for purifying the product. A solvent system of ethyl acetate and hexane is typically used. Recrystallization from a suitable solvent, such as ethanol or ethyl acetate/hexane, can also yield highly pure product.
Q4: Can I use a one-pot procedure for this synthesis?
Yes, a one-pot synthesis is feasible. This typically involves the reaction of o-phenylenediamine with an α-ketoester and a reducing agent.[2] However, for the specific N-methylated product, a stepwise approach often provides better control and higher yields.
Q5: Are there any catalytic methods to improve the synthesis?
Recent research has explored catalytic methods, such as Rh-catalyzed asymmetric hydrogenation of the corresponding quinoxalinone, to produce enantiomerically enriched dihydroquinoxalinones.[3] For achiral synthesis, acid or base catalysis is standard.
Experimental Protocols
Protocol 1: Synthesis via Condensation of N-methyl-o-phenylenediamine and Ethyl Chloroacetate
-
Reaction Setup: To a solution of N-methyl-o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, toluene) in a round-bottom flask equipped with a reflux condenser, add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Addition of Reagent: Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove any precipitated salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
References
common side products in the synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving the condensation of N-methyl-o-phenylenediamine with an α-haloacetyl halide or ester (e.g., ethyl chloroacetate).
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature.
-
Side Reactions: Formation of significant amounts of byproducts.
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of starting materials.
-
Poor Quality Starting Materials: Impurities in N-methyl-o-phenylenediamine or the α-haloacetyl reagent.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extend the reaction time, taking aliquots at regular intervals to determine the point of maximum conversion.
-
-
Minimize Side Reactions:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Refer to the section on "Common Side Products" to identify and mitigate the formation of specific impurities.
-
-
Verify Stoichiometry:
-
Accurately measure and use the correct molar equivalents of reactants. A slight excess of the α-haloacetyl reagent may be beneficial in some cases.
-
-
Ensure Reagent Purity:
-
Purify starting materials if necessary. N-methyl-o-phenylenediamine can be prone to oxidation and may require purification by distillation or chromatography before use.
-
Issue 2: Presence of a Significant Amount of Oxidized Side Product (4-Methylquinoxalin-2(1H)-one)
Possible Causes:
-
Presence of Oxygen: The reaction is sensitive to air, leading to the oxidation of the dihydro- product.[1]
-
Lack of a Suitable Base: The absence of a base can favor the formation of the oxidized quinoxalinone.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a continuous flow of an inert gas like nitrogen or argon.
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Choice of Base: The use of a non-nucleophilic base, such as pyridine, can favor the formation of the desired cyclized product over the oxidized form.[1]
Issue 3: Formation of a Discolored (Often Brown or Dark) Reaction Mixture
Possible Causes:
-
Oxidation/Polymerization of Starting Material: N-methyl-o-phenylenediamine is susceptible to oxidative degradation and polymerization, leading to colored impurities.
-
Decomposition at High Temperatures: Prolonged heating at elevated temperatures can cause decomposition of reactants or products.
Troubleshooting Steps:
-
Purify Starting Material: Use freshly purified N-methyl-o-phenylenediamine.
-
Control Temperature: Maintain the reaction temperature at the lowest effective level.
-
Inert Atmosphere: As with oxidation of the product, an inert atmosphere can help prevent the degradation of the starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently encountered side products are:
-
4-Methylquinoxalin-2(1H)-one: The oxidized analog of the target molecule. Its formation is promoted by the presence of oxygen.[1]
-
1,4-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one: This results from the over-alkylation of the product at the N-1 position, particularly if a strong base and excess alkylating agent are used.
-
Polymeric materials: Arising from the self-condensation or oxidation of the N-methyl-o-phenylenediamine starting material.
Q2: How can I effectively purify the final product from these side products?
A2: Column chromatography is the most effective method for purification. A silica gel stationary phase with a gradient elution system of ethyl acetate and hexanes is typically successful.
-
The desired product, this compound, is generally more polar than any unreacted starting materials but less polar than the oxidized side product and polymeric materials.
-
Careful monitoring of fractions by TLC is crucial for obtaining a pure product.
Q3: What is a typical experimental protocol for this synthesis?
A3: A general procedure is as follows. Note that specific conditions may require optimization.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
N-methyl-o-phenylenediamine (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Pyridine (2.0 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve N-methyl-o-phenylenediamine in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine to the solution and stir.
-
Add ethyl chloroacetate dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Quantitative Data Summary
The following table summarizes typical yields and the approximate distribution of major products under different reaction conditions. Please note that these are representative values and can vary based on specific experimental parameters.
| Condition | Desired Product Yield (%) | 4-Methylquinoxalin-2(1H)-one (%) | Other Byproducts (%) |
| With Pyridine, Inert Atmosphere | 75-85 | < 5 | 10-20 |
| Without Base, Air Atmosphere | 20-30 | 40-50 | 20-40 |
| Strong Base (e.g., NaH), Excess Alkylating Agent | 50-60 | < 5 | 35-45 (including over-alkylation) |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Signaling Pathway for Side Product Formation
References
Technical Support Center: Purification of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Product Loss During Extraction | Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. Check the pH of the aqueous layer; adjusting it may improve extraction efficiency. |
| Incomplete Crystallization | If recrystallizing, ensure the solution is fully saturated at high temperature and cooled slowly. Seeding with a pure crystal can induce crystallization. Consider using a solvent/anti-solvent system. |
| Adsorption onto Silica Gel | Strong adsorption to the stationary phase during column chromatography can lead to poor recovery. Use a more polar eluent system or consider deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent if the compound is basic. |
| Product Degradation | This compound may be sensitive to prolonged exposure to acidic or basic conditions, or high temperatures. Minimize exposure to harsh conditions during purification. |
Issue 2: Persistent Impurities in the Final Product
| Potential Impurity | Identification | Recommended Purification Strategy |
| Unreacted Starting Materials | Compare the 1H NMR or LC-MS of your product with the spectra of the starting materials (N-methyl-o-phenylenediamine and ethyl 2-bromopropionate or similar). | Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the less polar starting materials from the more polar product. |
| Oxidized Product | Look for a mass peak corresponding to M-2 in the mass spectrum. The 1H NMR may show a downfield shift of the aromatic protons and the absence of the N-H proton signal. | Recrystallization: The oxidized product may have different solubility. Column Chromatography: The polarity will be different, allowing for separation. |
| Incomplete Cyclization Intermediate | This impurity will have a different molecular weight and fragmentation pattern in MS. The 1H NMR will show signals corresponding to the open-chain structure. | Column Chromatography: The polarity of the intermediate is likely to be different from the final product. |
| Polymeric Byproducts | Broad, unresolved peaks in the 1H NMR spectrum and a complex mixture in the LC-MS. | Recrystallization: Polymers are often less soluble and may precipitate out. Filtration: If the polymer is insoluble, it can be removed by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A good starting point is to test single solvents like ethanol, ethyl acetate, or toluene. If a single solvent is not ideal, a mixed solvent system can be effective. A common and effective mixed solvent system is ethanol/water. Dissolve the compound in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
Q2: What are the recommended conditions for column chromatography of this compound?
Based on structurally similar compounds, a good starting eluent system for silica gel column chromatography is a gradient of ethyl acetate in hexane. For example, you can start with 10% ethyl acetate in hexane and gradually increase the polarity to 30-50% ethyl acetate. The exact ratio will depend on the specific impurities present. Monitoring the separation by thin-layer chromatography (TLC) is crucial to optimize the eluent system. For some quinoxalinone derivatives, solvent systems like dichloromethane/methanol have also been reported to be effective.
Q3: My purified this compound is colored. Is this normal?
While the pure compound is expected to be a white or off-white solid, the presence of color (e.g., yellow or brown) often indicates the presence of impurities, particularly the oxidized form of the quinoxalinone. Further purification by recrystallization or column chromatography may be necessary to remove these colored impurities.
Q4: How can I confirm the identity and purity of my final product?
The identity and purity should be confirmed using a combination of analytical techniques:
-
1H NMR and 13C NMR: To confirm the chemical structure and check for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add hot water dropwise with swirling until a persistent cloudiness is observed.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, bubble-free column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting purification issues.
optimizing reaction conditions for quinoxalinone synthesis
This center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinoxalinone derivatives. The information is based on established synthetic protocols, primarily focusing on the condensation of o-phenylenediamines with α-keto acids or their equivalents.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxalinone core structure?
A1: The most prevalent and classical method is the condensation reaction between a substituted o-phenylenediamine (1,2-diaminobenzene) and a 1,2-dicarbonyl compound, such as an α-keto acid or α-keto ester.[1][2][3][4] This approach is widely used due to its reliability and the commercial availability of starting materials.
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is critical and can significantly impact reaction time and yield.[5][6] Ethanol is a common and effective "green" solvent.[7][8] For certain reactions, solvents like 1,4-dioxane and DMF have been shown to provide high yields, particularly under microwave conditions.[6] It is recommended to perform small-scale solvent screening to determine the optimal choice for your specific substrates.
Q3: Is a catalyst always necessary for quinoxalinone synthesis?
A3: Not always. Catalyst-free conditions have been successfully employed, often using water as the solvent, which simplifies product purification.[9] However, a wide range of catalysts can improve reaction rates and yields. These include acid catalysts (e.g., trifluoroacetic acid, HClO₄·SiO₂), metal catalysts (e.g., copper, iron, palladium-based), and organocatalysts.[7][8][10][11] The choice depends on the specific reaction being performed.
Q4: What are typical reaction temperatures and times?
A4: Reaction conditions can vary widely. Many modern protocols are optimized to run at room temperature, which is advantageous for preventing side reactions.[10][12] However, some syntheses may require heating or refluxing to proceed to completion.[7] Reaction times can range from a few minutes under microwave irradiation to several hours for room-temperature reactions.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.[12]
Troubleshooting Guide
This guide addresses common problems encountered during quinoxalinone synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Starting Material Quality | Ensure the purity of the o-phenylenediamine and α-keto acid/ester. Impurities can inhibit the reaction. Recrystallize or purify starting materials if necessary. |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). Conversely, if byproducts are forming, lowering the temperature may improve selectivity.[11] |
| Incorrect Solvent | The solvent polarity and properties can dramatically affect the reaction.[5][13] Screen a range of solvents such as ethanol, toluene, acetonitrile, DMF, and water to find the optimal medium.[12][13][14] |
| Ineffective Catalyst | If using a catalyst, it may not be suitable for your specific substrates. Consider screening different types of catalysts (e.g., Brønsted acids, Lewis acids, or heterogeneous catalysts).[10][15] For some reactions, a catalyst-free system in a suitable solvent might be more effective.[9] |
| Atmospheric Conditions | Some reactions benefit from a specific atmosphere. For instance, certain oxidative coupling reactions show improved yields in the presence of oxygen (air), while others may require an inert atmosphere (Nitrogen or Argon) to prevent side reactions.[11] |
Problem 2: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution |
| Side Reactions | Over-oxidation or other side reactions can occur, especially at elevated temperatures or with highly reactive starting materials.[3] Try lowering the reaction temperature or reducing the reaction time. |
| Regioselectivity Issues | When using unsymmetrical o-phenylenediamines or dicarbonyl compounds, a mixture of regioisomers can form.[7] Modifying the catalyst or solvent system can sometimes improve selectivity. High-performance liquid chromatography (HPLC) may be required to separate the isomers. |
| Degradation of Product | The quinoxalinone product may be unstable under the reaction conditions (e.g., strong acid or base). Neutralize the reaction mixture promptly upon completion and consider milder catalysts. |
Problem 3: Difficulty with Product Purification
| Potential Cause | Recommended Solution |
| Product is Highly Soluble | If the product is difficult to crystallize, try a different recrystallization solvent or solvent mixture. Column chromatography is a reliable alternative. |
| Persistent Colored Impurities | Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon, followed by filtration.[16] |
| Complex Product Mixture | If the crude product is a complex mixture, purification by flash column chromatography on silica gel is often the most effective method.[14] Solid Phase Extraction (SPE) cartridges can also be used for cleanup.[17] |
Optimization of Reaction Conditions: Data Tables
The following tables summarize data from various studies to guide the optimization of your reaction conditions.
Table 1: Effect of Catalyst on Quinoxaline Synthesis Reaction: o-phenylenediamine (1 mmol) + Benzil (1 mmol) in Toluene (10 mL) for 120 min at 25°C
| Entry | Catalyst (100 mg) | Yield (%) | Reference |
| 1 | AlCuMoVP | 92 | [12] |
| 2 | AlFeMoVP | 80 | [12] |
Table 2: Effect of Solvent on Quinoxalinone Synthesis Reaction: o-Phenylene diamine + Oxalic acid under microwave irradiation
| Entry | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Water | 5 | 62 | [6] |
| 2 | Ethanol | 4 | 80 | [6] |
| 3 | 1,4-Dioxane | 3 | 85 | [6] |
| 4 | DMF | 3 | 82 | [6] |
| 5 | Acetic Acid | 6 | 55 | [6] |
Key Experimental Protocols
Protocol 1: Heterogeneous Catalysis at Room Temperature
This protocol describes a general procedure for the synthesis of 2,3-diphenylquinoxaline using a recyclable heterogeneous catalyst.[12]
-
Reactant Setup: In a round-bottom flask, add o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g).
-
Solvent and Catalyst Addition: Add toluene (8 mL) and the AlCuMoVP catalyst (0.1 g).
-
Reaction: Stir the mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, separate the insoluble catalyst by filtration. Dry the filtrate over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure. The pure product can be obtained by recrystallization from ethanol.
Visual Guides
General Workflow for Quinoxalinone Synthesis
Caption: General experimental workflow for synthesis.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low yields.
Basic Reaction Scheme
Caption: Condensation reaction for quinoxalinone.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mtieat.org [mtieat.org]
- 5. omicsonline.org [omicsonline.org]
- 6. omicsonline.org [omicsonline.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Quinoxalinone synthesis [organic-chemistry.org]
- 10. soc.chim.it [soc.chim.it]
- 11. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
- 17. chromatographyonline.com [chromatographyonline.com]
troubleshooting guide for the synthesis of substituted quinoxalinones
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of substituted quinoxalinones.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted quinoxalinones in a question-and-answer format.
Question 1: Why is the yield of my quinoxalinone synthesis consistently low?
Answer: Low yields in quinoxalinone synthesis can stem from several factors. Traditional condensation reactions between o-phenylenediamines and 1,2-dicarbonyl compounds often require harsh conditions, leading to side reactions and degradation of starting materials or products.[1] Several factors could be at play:
-
Reaction Conditions: High temperatures and long reaction times can lead to product decomposition.[1] Consider using milder conditions or alternative synthetic routes. Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields.[2][3]
-
Catalyst Inefficiency: The choice of catalyst is crucial. While traditional acid catalysts can be effective, they can also contribute to side product formation.[1] Exploring heterogeneous catalysts or catalyst-free systems might be beneficial.[4][5] For example, alumina-supported heteropolyoxometalates have shown high yields at room temperature.[4]
-
Starting Material Quality: Impurities in your o-phenylenediamine or dicarbonyl compound can interfere with the reaction. Ensure the purity of your starting materials before proceeding.
-
Atmosphere: Some reactions for the synthesis of quinoxalin-2(1H)-ones are sensitive to the atmosphere. For example, certain cyclization reactions show significantly improved yields in the presence of oxygen, while failing under a nitrogen atmosphere.[4]
-
Substituent Effects: The electronic nature of the substituents on the o-phenylenediamine can influence the reaction outcome. Electron-donating groups generally lead to higher yields compared to electron-withdrawing groups.[6]
Question 2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often minimize the formation of undesired byproducts.
-
Choice of Solvent: The solvent can play a significant role in reaction selectivity. Experiment with different solvents to find the optimal one for your specific transformation.
-
Catalyst Selection: As mentioned, the catalyst can greatly influence the reaction pathway. Screening different catalysts, including milder and more selective options like organocatalysts or metal-free systems, can be beneficial.[7]
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.
Question 3: The purification of my substituted quinoxalinone is proving difficult. What purification strategies are recommended?
Answer: Purification of quinoxalinone derivatives can be challenging due to their structural diversity and potential for similar polarities between the product and impurities.
-
Column Chromatography: This is the most common purification technique. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A systematic screening of different solvent systems with varying polarities is recommended.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining pure crystalline products.[8]
-
Solid-Phase Extraction (SPE): For library synthesis or rapid purification, solid-phase extraction can be a valuable tool to remove major impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted quinoxalinones?
A1: The most traditional and widely used method is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][9] However, numerous other methods have been developed to improve yields and reaction conditions, including:
-
Syntheses using various catalysts such as iodine, cerium (IV) ammonium nitrate (CAN), and heterogeneous catalysts.[9][10]
-
Catalyst-free methods, often utilizing green solvents like water or employing ultrasound irradiation.[11]
-
Photoredox catalysis for direct C-H functionalization of the quinoxalinone core.
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the synthesis?
A2: The electronic properties of the substituents on the aromatic rings of the starting materials can significantly impact the reaction. Generally, electron-donating groups on the o-phenylenediamine increase the nucleophilicity of the amino groups, leading to faster reaction rates and often higher yields.[6] Conversely, electron-withdrawing groups can decrease the reactivity of the diamine, potentially requiring harsher reaction conditions and resulting in lower yields.
Q3: Are there any green and sustainable methods for quinoxalinone synthesis?
A3: Yes, significant efforts have been made to develop environmentally friendly synthetic protocols. These include:
-
Catalyst-free reactions in green solvents: Performing the condensation in water or ethanol without a catalyst is a prominent green approach.[11]
-
Microwave-assisted synthesis: This technique often reduces the need for solvents and significantly shortens reaction times, leading to energy savings.[2][12][13]
-
Use of recyclable catalysts: Heterogeneous catalysts can be easily recovered and reused, minimizing waste.[4][5][14]
Data Presentation
Table 1: Comparison of Different Catalysts for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Toluene | 25 | 2 | 0 | [4] |
| Al₂O₃ | Toluene | 25 | 2 | 0 | [4] |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [4] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [4] |
| Iodine (5 mol%) | EtOH/H₂O (1:1) | 50 (Microwave) | 0.05 | 95 | [3] |
Table 2: Effect of Substituents on o-Phenylenediamine on Quinoxaline Yield
| R² on o-phenylenediamine | R¹ on 1,2-dicarbonyl | Yield (%) | Reference |
| H | Ph | 92 | [4] |
| CH₃ | Ph | 95 | [4] |
| OCH₃ | Ph | 94 | [4] |
| Cl | Ph | 96 | [4] |
| NO₂ | Ph | 98 | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Quinoxaline Derivatives
This protocol is adapted from a microwave-induced iodine-catalyzed synthesis.[3]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 5 mL)
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vessel, combine the substituted o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and iodine (5 mol%).
-
Add 5 mL of a 1:1 ethanol/water mixture to the vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 50 °C for 2-3 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and iodine.
-
The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Catalyst-Free Synthesis of Quinoxaline Derivatives under Ultrasound Irradiation
This protocol is based on a catalyst-free method utilizing ultrasound.[11]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Ethanol (5 mL)
-
Ultrasound bath
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 5 mL of ethanol.
-
Place the flask in an ultrasound bath.
-
Irradiate the mixture with ultrasound at room temperature for 60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualization of Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a key signaling pathway involving quinoxalinone inhibitors and a general experimental workflow for their synthesis and troubleshooting.
Caption: ASK1 signaling pathway and the inhibitory action of quinoxalinones.
Caption: A logical workflow for troubleshooting common issues in quinoxalinone synthesis.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 4. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innate signaling by the C-type lectin DC-SIGN dictates immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASK1 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
minimizing byproduct formation in N-methylation of quinoxalinones
Welcome to the technical support center for the N-methylation of quinoxalinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the N-methylation of quinoxalin-2(1H)-ones?
A1: The most frequently encountered byproduct is the O-methylated isomer. Quinoxalin-2(1H)-ones exist in a lactam-lactim tautomeric equilibrium. While the lactam form is generally more stable, the lactim tautomer can be methylated on the oxygen atom, leading to the formation of the 2-methoxyquinoxaline byproduct. Other potential, though often less common, byproducts include C-methylation at the C3 position, especially with substrates susceptible to radical reactions, and di-methylation if the reaction conditions are too harsh or if there are other nucleophilic sites on the quinoxalinone ring system.
Q2: Which methylating agent is best for selective N-methylation?
A2: The choice of methylating agent is critical for achieving high selectivity for N-methylation. While highly reactive agents like methyl iodide and dimethyl sulfate are commonly used, they can sometimes lead to a mixture of N- and O-methylated products. Dimethyl carbonate (DMC) is considered a greener and often more selective methylating agent, although it may require more forcing conditions. The optimal choice depends on the specific quinoxalinone substrate and the reaction conditions.
Q3: How can I favor N-methylation over O-methylation?
A3: Several factors can be manipulated to favor N-methylation:
-
Choice of Base and Solvent: A combination of a moderately strong base, like potassium carbonate (K₂CO₃), and a polar aprotic solvent, such as acetone or acetonitrile, often promotes N-alkylation. Stronger bases, such as sodium hydride (NaH) in DMF, can increase the nucleophilicity of both nitrogen and oxygen, potentially leading to lower selectivity.
-
Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable N-methylated product.
-
Nature of the Methylating Agent: Harder methylating agents tend to favor methylation on the harder nitrogen atom over the softer oxygen atom.
Q4: My N-methylation reaction is very slow or incomplete. What can I do?
A4: If you are experiencing a sluggish reaction, consider the following:
-
Increase the Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious, as excessive heat can lead to byproduct formation.
-
Use a Stronger Base/Different Solvent: If using a mild base like K₂CO₃, switching to a stronger base like sodium hydride (NaH) in an appropriate solvent like DMF or THF might be necessary to fully deprotonate the quinoxalinone.
-
Check Reagent Quality: Ensure that your solvent is anhydrous and your reagents are pure. Moisture can quench the base and hinder the reaction.
-
Phase-Transfer Catalyst: In heterogeneous reactions (e.g., solid K₂CO₃ in a liquid), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.
Q5: How can I separate the N-methyl and O-methyl isomers?
A5: The separation of N-methyl and O-methyl isomers can often be achieved using column chromatography on silica gel. The polarity of the two isomers is typically different enough to allow for separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). If separation is challenging, consider derivatization of the remaining N-H group in the O-methylated product to significantly alter its polarity before a subsequent chromatographic step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently strong base. 2. Inactive methylating agent. 3. Presence of moisture in the reaction. 4. Low reaction temperature. | 1. Switch to a stronger base (e.g., NaH). 2. Use a fresh bottle of the methylating agent. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Gradually increase the reaction temperature. |
| Formation of O-Methylated Byproduct | 1. Reaction conditions favor lactim tautomer reactivity. 2. Use of a non-selective methylating agent. 3. Strong base deprotonating both N and O. | 1. Use a less polar solvent. 2. Consider using dimethyl carbonate as the methylating agent. 3. Use a milder base like K₂CO₃. 4. Optimize the reaction at a lower temperature. |
| Formation of C3-Methylated Byproduct | Radical reaction pathway is competing. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid high temperatures and exposure to light, which can initiate radical reactions. |
| Multiple Methylation Products | 1. Excess of methylating agent or base. 2. Reaction run for an extended period at high temperature. | 1. Use stoichiometric amounts of the methylating agent. 2. Monitor the reaction by TLC or LC-MS and stop it once the desired product is formed. |
| Difficult Purification | Isomers have very similar polarities. | 1. Try different solvent systems for column chromatography. 2. Consider using a different stationary phase (e.g., alumina). 3. If applicable, recrystallization may be an effective purification method. |
Experimental Protocols
Protocol 1: N-Methylation of 3-Methyl-2(1H)-quinoxalinone using Dimethyl Sulfate
This protocol is a general guideline for the N-methylation of a substituted quinoxalinone.
Materials:
-
3-Methyl-2(1H)-quinoxalinone
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2(1H)-quinoxalinone (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add dimethyl sulfate (1.1 - 1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (around 56 °C for acetone) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to isolate the desired N-methylated product.
| Parameter | Condition | Notes |
| Methylating Agent | Dimethyl Sulfate | Highly toxic and should be handled with extreme care in a fume hood. |
| Base | Anhydrous K₂CO₃ | Ensure the base is finely powdered and dry for optimal results. |
| Solvent | Anhydrous Acetone | Other polar aprotic solvents like acetonitrile can also be used. |
| Temperature | Reflux | The reaction can often be run at a lower temperature for longer if selectivity is an issue. |
| Work-up | Filtration and Evaporation | A basic aqueous workup can be performed to remove any remaining DMS. |
| Purification | Column Chromatography | The polarity of the eluent should be adjusted based on the substrate. |
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the N-methylation of quinoxalinones, the following diagrams illustrate the key chemical transformations and experimental workflows.
Technical Support Center: Synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a key intermediate in the manufacturing of pharmaceuticals such as lumateperone.
Troubleshooting Guide
Issue 1: Incomplete Conversion During N-Methylation
Question: We are observing incomplete conversion of 3,4-dihydroquinoxalin-2(1H)-one to this compound during our scale-up campaign, even with extended reaction times. What are the potential causes and solutions?
Answer:
Incomplete conversion during the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one at scale can be attributed to several factors that are often less prominent at the lab scale.
Potential Causes:
-
Insufficient Mass Transfer: In larger reactors, inefficient mixing can lead to poor contact between the substrate, methylating agent, and base. This is a common challenge when scaling up heterogeneous reaction mixtures.
-
Base Inefficiency: The strength and solubility of the base are critical. A base that is effective on a small scale may not be as efficient in a larger volume, potentially leading to localized pH gradients and incomplete deprotonation of the starting material.
-
Temperature Gradients: "Hot spots" can occur in large reactors due to the exothermic nature of the methylation reaction, leading to localized degradation of reactants or products. Conversely, "cold spots" can slow down the reaction rate in certain areas of the reactor.
-
Quality of Reagents: The purity and water content of the solvent and reagents can significantly impact the reaction. Water, for instance, can hydrolyze some methylating agents and affect the efficacy of certain bases.
Troubleshooting Steps:
-
Optimize Agitation:
-
Increase the stirring speed to improve mixing.
-
Evaluate the impeller design to ensure adequate top-to-bottom turnover in the reactor. Baffles can also improve mixing efficiency.
-
-
Re-evaluate the Base:
-
Consider a stronger or more soluble base. For instance, if using a solid base like potassium carbonate, switching to a solution or a stronger base like sodium hydride (with appropriate safety precautions) might be necessary.
-
Phase-transfer catalysts can be employed to facilitate the reaction between components in different phases, which is particularly useful in scale-up scenarios.
-
-
Improve Temperature Control:
-
Implement a more robust temperature control system for the reactor.
-
Consider a slower, controlled addition of the methylating agent to manage the exotherm.
-
-
Ensure Anhydrous Conditions:
-
Use dry solvents and ensure reagents are free from excessive moisture.
-
Issue 2: Formation of O-Methylated Impurity
Question: During the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one, we are observing the formation of an O-methylated byproduct. How can we minimize this side reaction?
Answer:
The formation of the O-methylated impurity is a known challenge in the alkylation of lactams, which possess two nucleophilic sites (the nitrogen and the oxygen of the amide group).
Potential Causes:
-
Hard vs. Soft Electrophiles: The choice of methylating agent plays a crucial role. "Harder" methylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation, while "softer" ones (e.g., methyl iodide) generally favor N-alkylation.
-
Reaction Conditions: Higher temperatures and the use of certain solvents can influence the selectivity of the alkylation.
Troubleshooting Steps:
-
Choice of Methylating Agent:
-
If using a hard methylating agent, consider switching to a softer one like methyl iodide or methyl tosylate.
-
-
Optimize Reaction Temperature:
-
Running the reaction at a lower temperature can often improve the selectivity for N-methylation.
-
-
Solvent Selection:
-
The choice of solvent can influence the nucleophilicity of the N and O atoms. Experiment with different solvents to find the optimal conditions for N-methylation selectivity.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: We are facing challenges with the isolation and purification of this compound on a larger scale. The product is difficult to crystallize and contains residual impurities.
Answer:
Isolation and purification are critical steps where scalability issues often become apparent.
Potential Causes:
-
Supersaturation and Crystallization: Achieving controlled crystallization on a large scale can be difficult. Rapid cooling or insufficient seeding can lead to the formation of fine particles that are difficult to filter or the oiling out of the product.
-
Impurity Profile: The presence of even small amounts of impurities can sometimes inhibit crystallization or co-precipitate with the product, making purification challenging.
-
Residual Starting Material and Reagents: Incomplete reaction or inefficient work-up can leave unreacted starting material or excess reagents in the crude product.
Troubleshooting Steps:
-
Develop a Robust Crystallization Protocol:
-
Carefully control the cooling rate during crystallization.
-
Implement a seeding strategy to induce crystallization at a specific temperature, which can lead to a more uniform particle size.
-
Conduct solubility studies to identify the optimal solvent or solvent mixture for crystallization.
-
-
Impurity Purge:
-
Analyze the impurity profile of the crude product to identify the key impurities.
-
Develop a work-up or crystallization procedure that effectively removes these impurities. This may involve pH adjustments, extractions, or the use of a specific solvent system for recrystallization.
-
-
Optimize the Work-up Procedure:
-
Ensure that the work-up procedure is scalable and effectively removes unreacted reagents and byproducts. This may involve additional washing steps or extractions.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and direct synthetic route is the N-methylation of 3,4-dihydroquinoxalin-2(1H)-one. This typically involves reacting the starting material with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride in a suitable solvent like DMF or THF.
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The primary safety concerns are:
-
Exothermic Reaction: The N-methylation reaction is often exothermic. On a large scale, the heat generated can be significant and must be carefully managed to prevent a runaway reaction. Proper reactor cooling and controlled addition of reagents are crucial.
-
Handling of Reagents: Some methylating agents, like dimethyl sulfate, are toxic and carcinogenic. Appropriate personal protective equipment (PPE) and engineering controls are essential. Strong bases like sodium hydride are flammable and react violently with water.
-
Solvent Handling: The use of large quantities of flammable organic solvents requires appropriate safety measures to prevent fires and explosions.
Q3: How does the impurity profile change upon scale-up?
A3: The impurity profile can change due to differences in reaction conditions between lab and plant scale. For instance:
-
Longer reaction times at elevated temperatures on a larger scale can lead to the formation of degradation products.
-
Less efficient mixing can result in higher levels of unreacted starting material and the formation of byproducts from localized "hot spots."
-
Impurities in raw materials, which may be negligible on a small scale, can become significant in a large-scale batch.
Q4: Are there any specific analytical methods recommended for monitoring this reaction?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction and analyzing the purity of the final product. It can be used to quantify the starting material, product, and any significant impurities. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks of the reaction progress.
Data Summary
| Parameter | Lab Scale (Typical) | Scale-Up (Considerations) |
| Reaction Scale | 1-10 g | > 1 kg |
| Typical Yield | 85-95% | 75-90% (can be lower initially) |
| Reaction Time | 2-6 hours | 6-12 hours (or longer) |
| Temperature | 25-60 °C | May require careful control due to exotherm |
| Key Impurities | Unreacted starting material | Unreacted starting material, O-methylated byproduct, di-methylated byproduct, degradation products |
Experimental Protocols
Lab-Scale Synthesis of this compound
-
To a solution of 3,4-dihydroquinoxalin-2(1H)-one (1.0 g, 6.75 mmol) in anhydrous DMF (20 mL) is added potassium carbonate (1.12 g, 8.10 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (0.50 mL, 8.10 mmol) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, the reaction mixture is poured into ice water (100 mL) and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and dried under vacuum.
-
The crude solid is recrystallized from ethanol to afford this compound as a crystalline solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for incomplete reaction conversion.
Caption: Key parameters influencing successful scale-up synthesis.
Technical Support Center: Stability of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the likely causes?
A1: Degradation of this compound in solution can be influenced by several factors. Quinoxalinone structures are known to be susceptible to certain conditions. Key potential causes include:
-
pH: The compound may be unstable in acidic or alkaline conditions, leading to hydrolysis. Some quinoxaline derivatives have shown vulnerability to tautomerization under alkaline conditions.
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
Q2: What is a forced degradation study and why is it important for my work with this compound?
A2: A forced degradation study, or stress testing, is a critical step in pharmaceutical development that involves intentionally degrading the compound under more aggressive conditions than it would typically experience during storage and use.[1][2] This process helps to:
-
Identify potential degradation products.[1]
-
Understand the degradation pathways and intrinsic stability of the molecule.[1][3]
-
Develop and validate a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
The International Council on Harmonisation (ICH) provides guidelines for performing these studies.[4]
Q3: How can I monitor the stability of my this compound solution?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for stability testing.[5][6] A stability-indicating HPLC method should be developed and validated to separate this compound from any potential degradation products. Coupling HPLC with mass spectrometry (LC-MS/MS) can aid in the identification of these degradants.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for the definitive structural elucidation of degradation products.[9][10][11]
Q4: Are there any general recommendations for preparing and storing solutions of this compound to improve stability?
A4: While specific stability data for this compound is not extensively available, general best practices to enhance stability include:
-
Solvent Selection: Use high-purity solvents and consider the potential for interaction between the solvent and the compound.
-
pH Control: If the compound is found to be sensitive to pH, use buffers to maintain a pH range where it is most stable.
-
Inert Atmosphere: To minimize oxidative degradation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Temperature Control: Store solutions at recommended temperatures, and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Conduct a forced degradation study to identify potential degradants. Use a validated, stability-indicating HPLC method. |
| Loss of compound concentration over time | Instability in the chosen solvent or storage conditions. | Evaluate the stability of the compound in different solvents and at various pH levels and temperatures. Optimize storage conditions (e.g., protect from light, store under inert gas). |
| Color change in solution | Formation of a chromophoric degradation product. | Characterize the degradation product using techniques like LC-MS/MS and NMR to understand the degradation pathway. |
| Precipitation in solution | Poor solubility or degradation leading to an insoluble product. | Check the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate to identify its composition. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately studied.
Acidic and Basic Hydrolysis
Objective: To assess the stability of the compound in acidic and basic conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.
-
For basic hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.
-
Maintain the solutions at room temperature and analyze samples at initial, 2, 4, 8, and 24-hour time points using a validated HPLC method.
-
If no degradation is observed, the study can be repeated at a higher temperature (e.g., 60°C) or with a higher concentration of acid/base (e.g., 1 M HCl/NaOH).[1][4]
Oxidative Degradation
Objective: To evaluate the susceptibility of the compound to oxidation.
Methodology:
-
Prepare a 1 mg/mL solution of this compound.
-
Add an appropriate volume of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
Analyze samples at initial, 2, 4, 8, and 24-hour time points.
-
If significant degradation is observed, the study can be repeated with a lower concentration of H₂O₂. If no degradation is seen, a higher concentration (up to 30%) or elevated temperature can be used.[1]
Thermal Degradation
Objective: To determine the effect of temperature on the compound's stability.
Methodology:
-
Place the solid compound in a stability chamber at an elevated temperature (e.g., 70°C) and controlled humidity (e.g., 75% RH).[4]
-
Prepare a solution of the compound (e.g., 1 mg/mL) and store it at an elevated temperature (e.g., 60°C).
-
Analyze samples of both the solid and the solution at various time points (e.g., 1, 3, 7, and 14 days).
Photolytic Degradation
Objective: To assess the stability of the compound upon exposure to light.
Methodology:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should not be less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the exposed and control samples at the end of the exposure period.
Data Presentation
Quantitative data from stability studies should be summarized in tables to facilitate comparison.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 | RT | ||
| Basic Hydrolysis | 0.1 M NaOH | 24 | RT | ||
| Oxidation | 3% H₂O₂ | 24 | RT | ||
| Thermal (Solution) | - | 168 | 60 | ||
| Thermal (Solid) | - | 168 | 70 | ||
| Photolytic | UV/Vis Light | - | RT |
Table 2: HPLC Purity and Impurity Profile
| Sample | Time Point | % Purity of Main Peak | Individual Impurity (%) | Total Impurities (%) |
| Initial | 0 | |||
| Acid Stressed | 24h | |||
| Base Stressed | 24h | |||
| Oxidative Stressed | 24h | |||
| Thermally Stressed | 168h | |||
| Photo Stressed | - |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for stability issues.
Caption: Potential degradation pathways of the compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ajpsonline.com [ajpsonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. asianjpr.com [asianjpr.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. kinampark.com [kinampark.com]
- 7. Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. (2019) | V.V.S.R.N. Anji Karun Mutha [scispace.com]
- 11. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst for 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic synthesis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one.
Troubleshooting Guide
Q1: Low or no product yield is observed in the cyclization reaction. What are the potential causes and solutions?
A1: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity:
-
Cause: The chosen catalyst may have low intrinsic activity for this specific transformation, or it may have degraded due to improper storage or handling. Heterogeneous catalysts can also lose activity if not prepared or activated correctly.
-
Solution:
-
Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere, desiccated).
-
For heterogeneous catalysts, verify the preparation and activation protocol. For instance, alumina-supported heteropolyoxometalates require specific impregnation and thermal treatment.[1]
-
Screen a panel of catalysts with different active metals (e.g., Cu, Pd, Fe, Ni) and supports (e.g., Alumina, Silica, Carbon) to identify a more suitable option. Metal-free catalysis or photocatalysis can also be explored.[2][3]
-
A non-catalytic reaction should be run as a control to confirm that the catalyst is indeed necessary for the reaction to proceed.[1]
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: Temperature, pressure, solvent, and reaction time can significantly impact the reaction rate and yield. Classical methods for quinoxaline synthesis often require high temperatures and long reaction times.[1]
-
Solution:
-
Systematically optimize the reaction temperature. While some modern catalytic systems work at room temperature, others may require heating.[1]
-
Vary the reaction time to determine the point of maximum conversion without significant byproduct formation.
-
The choice of solvent is critical. Toluene has been used effectively in some quinoxaline syntheses.[1] Screen a range of solvents with varying polarities.
-
For reactions involving gaseous reagents like CO, ensure adequate pressure and stirring for efficient mass transfer.
-
-
-
Reagent Quality:
-
Cause: Impurities in the starting materials, N-methyl-o-phenylenediamine or the C2-building block (e.g., chloroacetic acid derivatives), can poison the catalyst or lead to side reactions.
-
Solution:
-
Use high-purity, anhydrous reagents and solvents, especially for moisture-sensitive catalysts.
-
Purify starting materials if necessary.
-
-
Q2: Significant amounts of byproducts are being formed. How can I improve the selectivity towards this compound?
A2: Poor selectivity can often be addressed by fine-tuning the catalyst and reaction conditions.
-
Oxidation to Quinoxalin-2(1H)-one:
-
Cause: The dihydroquinoxalinone product can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.
-
Solution:
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize the reaction time to minimize the exposure of the product to oxidative conditions.
-
Select a catalyst that does not promote oxidation.
-
-
-
Formation of Isomeric Byproducts:
-
Cause: With unsymmetrical starting materials, the formation of regioisomers is possible.
-
Solution:
-
The choice of catalyst can influence regioselectivity. Screening different catalysts is recommended.
-
The electronic and steric properties of the substituents on the starting materials can direct the cyclization.
-
-
-
Polymerization or Decomposition:
-
Cause: Highly reactive intermediates or harsh reaction conditions can lead to undesired polymerization or decomposition of starting materials and products.
-
Solution:
-
Lower the reaction temperature.
-
Reduce the catalyst loading to avoid overly rapid and uncontrolled reaction rates.
-
Ensure efficient stirring to prevent localized overheating.
-
-
Q3: The catalyst appears to be deactivating over time or during scale-up. What are the common deactivation mechanisms and how can they be mitigated?
A3: Catalyst deactivation is a critical consideration, especially for process development.
-
Leaching of Active Species:
-
Cause: For heterogeneous catalysts, the active metal or compound may leach into the reaction medium, leading to a loss of activity and potential product contamination.
-
Solution:
-
Choose a robust support material and ensure strong anchoring of the active species.
-
Perform hot filtration tests to check for leaching.
-
Consider using a catalyst that has demonstrated good recyclability.[2]
-
-
-
Fouling or Coking:
-
Cause: Deposition of byproducts or polymeric material on the catalyst surface can block active sites.
-
Solution:
-
Optimize reaction conditions (temperature, concentration) to minimize the formation of fouling agents.
-
Implement a catalyst regeneration protocol if possible (e.g., calcination for coked catalysts).
-
-
-
Poisoning:
-
Cause: Impurities in the reactants or solvent (e.g., sulfur compounds) can irreversibly bind to and deactivate the catalyst.
-
Solution:
-
Ensure the use of high-purity reagents and solvents.
-
Incorporate a purification step for the feedstock if necessary.
-
-
Frequently Asked Questions (FAQs)
Q4: What are the most promising types of catalysts for the synthesis of this compound?
A4: While specific data for the 4-methyl derivative is limited, promising catalyst families for the synthesis of quinoxaline and quinoxalinone derivatives include:
-
Heteropolyoxometalates: Alumina-supported molybdophosphovanadates (e.g., CuH₂PMo₁₁VO₄₀ on Al₂O₃) have shown high yields for quinoxaline synthesis at room temperature.[1]
-
Noble Metal Catalysts: Palladium-based catalysts are frequently used for cyclization and C-N bond formation reactions.
-
Transition Metal Catalysts: Copper, iron, and nickel catalysts are often employed for their cost-effectiveness and catalytic activity in similar heterocyclic syntheses.
-
Photocatalysts: Systems like g-C₃N₄ have been used for the functionalization of quinoxalin-2(1H)-ones under visible light, representing a green chemistry approach.[3]
-
Acid/Base Catalysts: Brønsted or Lewis acids can catalyze the cyclization step. The choice of base can also influence selectivity.
Q5: What is a typical starting point for optimizing the reaction conditions?
A5: A good starting point for optimization, based on related syntheses, would be:
-
Catalyst Loading: 5-10 mol% for homogeneous catalysts, or a specific weight percentage for heterogeneous catalysts (e.g., 100 mg of catalyst for a 1 mmol scale reaction).[1]
-
Temperature: Start with room temperature (25°C) and incrementally increase if the reaction is slow.[1]
-
Solvent: Toluene or another aprotic solvent of moderate polarity.[1]
-
Reaction Time: Monitor the reaction by TLC or LC-MS every 1-2 hours to establish a reaction profile. A typical initial duration could be 2-6 hours.[1]
-
Atmosphere: Begin with an inert atmosphere (N₂ or Ar) to prevent potential oxidation.
Q6: How can I confirm the structure of the synthesized this compound?
A6: The structure of the product should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure, including the presence of the methyl group and the dihydroquinoxalinone core.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) and N-H bonds.
-
Melting Point: To assess the purity of the crystalline product.
Data Presentation
Table 1: Comparison of Catalysts in a Model Quinoxaline Synthesis *
| Entry | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| 1 | AlCuMoVP | 100 mg | 25 | 2 | 92 | 100 |
| 2 | AlFeMoVP | 100 mg | 25 | 2 | 80 | 100 |
| 3 | No Catalyst | - | 25 | 2 | 0 | - |
| 4 | Alumina Support | 100 mg | 25 | 2 | 0 | - |
*Data adapted from a model reaction of o-phenylenediamine and benzil, as specific data for this compound is not available.[1] "AlCuMoVP" refers to CuH₂PMo₁₁VO₄₀ supported on alumina.
Table 2: Effect of Catalyst Amount on a Model Quinoxaline Synthesis *
| Entry | Catalyst Amount (mg) | Time (min) | Yield (%) |
| 1 | 10 | 120 | - |
| 2 | 50 | 120 | 85 |
| 3 | 100 | 120 | 92 |
| 4 | 150 | 120 | 93 |
*Data adapted from a model reaction of o-phenylenediamine and benzil using AlCuMoVP catalyst.[1]
Experimental Protocols
General Protocol for Catalyst Screening in this compound Synthesis
This protocol is a general guideline and should be optimized for each specific catalyst.
-
Catalyst Preparation (for heterogeneous catalysts):
-
Prepare the supported catalyst according to a literature procedure. For example, for alumina-supported heteropolyoxometalates, use the incipient wetness impregnation method followed by thermal treatment.[1]
-
Ensure the catalyst is properly dried and activated before use.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stir bar, add the catalyst (e.g., 100 mg for a 1 mmol scale reaction).
-
Add N-methyl-o-phenylenediamine (1 mmol).
-
Add the C2-building block, such as ethyl chloroacetate (1 mmol).
-
Add the chosen solvent (e.g., 7 mL of toluene).
-
Purge the vessel with an inert gas (N₂ or Ar) and maintain a positive pressure.
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., 25°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
For heterogeneous catalysts, filter the mixture to recover the catalyst. Wash the catalyst with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure this compound.
-
-
Analysis:
-
Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for catalyst optimization.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxalinone synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of the Antibacterial Activity of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one and Related Quinoxalinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one and other relevant quinoxalinone derivatives. The information is compiled from various studies to offer a comprehensive overview for researchers and professionals in drug development. This document summarizes quantitative data, details experimental protocols, and visualizes the mechanism of action.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of this compound and its analogs is presented below. The data, collated from multiple sources, primarily focuses on the Minimum Inhibitory Concentration (MIC) against common Gram-positive and Gram-negative bacteria. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between studies.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Moderate Activity | [1] |
| Escherichia coli | Moderate Activity | [1] | |
| Quinoxalinone Derivative (unspecified) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [2][3] |
| Compound 5i (a fluoro-substituted 3,4-dihydroquinoxalin-2(1H)-one derivative) | Various bacterial strains | Equipotent Activity | [1] |
| Compound 5j (a fluoro-substituted 3,4-dihydroquinoxalin-2(1H)-one derivative) | Various bacterial strains | Good Activity | [1] |
| Compounds 5a, 5b, 5c, 5d, 5e (methyl and methoxy substituted derivatives) | Various bacterial strains | Moderate Activity | [1] |
| Compounds 5f, 5g, 5h | Various bacterial strains | No Activity | [1] |
| Compound IIIb | Escherichia coli | Highly Active | |
| Compound IIId | Pseudomonas aeruginosa | Highly Active | [4] |
| Compound IIIc | Staphylococcus aureus | Highly Active | [4] |
| Compounds 2d and 3c | Escherichia coli | 8 | [5] |
| Compounds 2d, 3c, 4, and 6a | Bacillus subtilis | 16 | [5] |
| Quinoxaline 1,4-di-N-oxide derivatives (N-05, N-09, N-11, N-13) | Nocardia brasiliensis (clinical isolates) | < 1 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the assessment of antibacterial activity of quinoxalinone derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][7][8][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Test compounds (quinoxalinone derivatives) and control antibiotic solutions
-
Sterile multichannel pipettes and reservoirs
-
Incubator (37°C)
Procedure:
-
Preparation of Dilutions: A serial two-fold dilution of the test compounds and control antibiotics is prepared directly in the wells of the microtiter plate using MHB. Each well will contain a final volume of 100 µL.
-
Inoculation: The standardized bacterial suspension is further diluted in MHB. Each well (except for sterility controls) is inoculated with 100 µL of the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Controls:
-
Positive Control: Wells containing only the inoculated broth to ensure bacterial growth.
-
Negative Control: Wells containing only sterile broth to check for contamination.
-
-
Incubation: The microtiter plates are covered and incubated at 37°C for 16-20 hours.[2]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8][9]
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a substance.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial suspension adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds and control antibiotic solutions
-
Micropipettes
-
Incubator (37°C)
Procedure:
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly swabbed in three directions to ensure a uniform lawn of bacteria.
-
Creating Wells: After the inoculum has dried, sterile wells are punched into the agar using a cork borer.
-
Application of Test Compounds: A fixed volume (e.g., 50-100 µL) of each test compound solution at a known concentration is added to a respective well. A well is also filled with the solvent used to dissolve the compounds to serve as a negative control, and another with a standard antibiotic as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinoxalinone derivatives, similar to quinolone antibiotics, exert their antibacterial effect by targeting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11][12][13] These enzymes are crucial for DNA replication, repair, and recombination.
The proposed mechanism involves the following key steps:
-
Formation of a Ternary Complex: The quinoxalinone molecule binds to the complex formed between the bacterial DNA and either DNA gyrase or topoisomerase IV.
-
Stabilization of the Cleavage Complex: This binding stabilizes a transient state where the DNA strands are cleaved by the enzyme.[11]
-
Inhibition of DNA Religation: The stabilized complex prevents the re-ligation of the cleaved DNA strands.
-
DNA Damage and Cell Death: The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[11]
Signaling Pathway Diagram
Caption: Mechanism of antibacterial action of quinoxalinone derivatives.
Experimental Workflow Diagram
Caption: General workflow for antibacterial susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one on JNK3: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory potential of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one against c-Jun N-terminal kinase 3 (JNK3). The document outlines a direct comparison with established JNK3 inhibitors, supported by detailed experimental protocols and visual workflows to ensure accurate and reproducible findings.
Introduction to JNK3 Inhibition
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that regulate cellular responses to stress stimuli such as cytokines, ultraviolet irradiation, and heat shock.[1] The JNK signaling pathway is implicated in various cellular processes, including proliferation, apoptosis, and embryonic development.[2] JNKs have three main isoforms: JNK1, JNK2, and JNK3.[1] While JNK1 and JNK2 are widely expressed, JNK3 is predominantly found in the brain, heart, and testes, making it a specific therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as other conditions.[][4]
Molecules with a 3,4-dihydroquinoxalin-2(1H)-one core structure have been identified as potential inhibitors of JNK3.[5] This guide will detail the necessary steps to validate the inhibitory activity of a specific derivative, this compound, and compare its efficacy against other known JNK3 inhibitors.
Comparative Inhibitory Activity
A critical step in validating a novel inhibitor is to compare its potency against existing compounds. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The table below lists the IC50 values for several known JNK3 inhibitors. The corresponding value for this compound would be determined through the experimental protocols outlined in this guide.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | To be determined | To be determined | To be determined | |
| SP600125 | 110 | 40 | 9.7 | [6] |
| Tanzisertib (CC-930) | 61 | 5 | 5 | [7] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [7] |
| JNK3 inhibitor-4 | 143.9 | 298.2 | 1.0 | [8] |
| Compound 35b | >1000-fold selectivity vs JNK3 | ~10-fold selectivity vs JNK3 | 9.7 | [4][6] |
JNK3 Signaling Pathway
The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which is JNK itself.[9] Stress signals activate a MAP3K, which then phosphorylates and activates a MAP2K (MKK4 or MKK7).[10] These MAP2Ks, in turn, dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation.[1] Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, including c-Jun, which influences gene expression related to apoptosis and inflammation.[1][2]
Experimental Protocols
To validate the inhibitory effect of this compound on JNK3, a series of in vitro and cell-based assays should be performed.
In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit JNK3's enzymatic activity. The ADP-Glo™ Kinase Assay is a common method.[11][12]
Objective: To determine the IC50 value of the test compound against purified JNK3 enzyme.
Materials:
-
Active JNK3 enzyme
-
JNK3 substrate (e.g., ATF2)
-
ATP
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the JNK3 enzyme, the JNK3 substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent, following the manufacturer's protocol.
-
Luminescence is measured, which is proportional to the amount of ADP formed and thus the kinase activity.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based Assay: c-Jun Phosphorylation
This assay determines the compound's ability to inhibit JNK3 activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.[13]
Objective: To assess the in-cell efficacy of the test compound by quantifying the inhibition of c-Jun phosphorylation.
Materials:
-
A suitable cell line with JNK3 expression (e.g., neuronal cells).
-
Test compound.
-
A stimulus to activate the JNK pathway (e.g., anisomycin or UV radiation).
-
Lysis buffer.
-
Antibodies: anti-phospho-c-Jun (Ser63) and anti-total-JNK.
-
Western blot or ELISA equipment.
Procedure:
-
Culture the cells and treat them with various concentrations of the test compound for a predetermined time.
-
Induce JNK pathway activation with a stimulus.
-
Lyse the cells to extract proteins.
-
Quantify the levels of phosphorylated c-Jun and total JNK using Western blot or ELISA.
-
The ratio of phospho-c-Jun to total JNK indicates the level of JNK activity.
-
Compare the ratios in treated versus untreated cells to determine the inhibitory effect of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for validating a potential JNK3 inhibitor.
Conclusion
By following the outlined experimental protocols and comparative analysis, researchers can effectively validate the inhibitory potential of this compound on JNK3. This structured approach ensures that the generated data is robust, reproducible, and allows for a clear comparison with existing JNK3 inhibitors, thereby providing a solid foundation for further drug development efforts.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Quinoxalinone Derivatives as Kinase Inhibitors: Focus on 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. This guide provides a comparative analysis of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its structural analogs, focusing on their efficacy and selectivity as kinase inhibitors, particularly targeting c-Jun N-terminal kinase 3 (JNK3). The information presented herein is supported by experimental data from peer-reviewed research, offering a valuable resource for those involved in kinase inhibitor drug discovery.
Introduction to Quinoxalinone-Based Kinase Inhibitors
Quinoxalinone derivatives are a class of heterocyclic compounds that have garnered considerable attention for their diverse biological activities, including their role as potent kinase inhibitors.[1][2] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The ability of quinoxalinone derivatives to selectively target specific kinases makes them attractive candidates for the development of targeted therapies.[3]
This guide will focus on derivatives of 3,4-dihydroquinoxalin-2(1H)-one, with a particular interest in the 4-methylated analog and its close relatives. A key area of investigation for these compounds has been the inhibition of the c-Jun N-terminal kinase (JNK) family, with a notable emphasis on the JNK3 isoform, which is predominantly expressed in the brain and is a key player in neuronal apoptosis.[4]
Comparative Analysis of 3,4-dihydroquinoxalin-2(1H)-one Derivatives as JNK3 Inhibitors
Recent research has led to the identification and optimization of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective JNK3 inhibitors. A notable lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) , demonstrated significant JNK3 inhibitory activity but also showed off-target effects on other kinases like DDR1 and EGFR.[4][5] Through rational drug design and structural modifications, a more selective and potent analog, J46-37 , was developed.[4]
While specific data for a this compound kinase inhibitor is not extensively available in the public domain, the structure-activity relationship (SAR) studies on J46 and its derivatives provide valuable insights into how modifications on the quinoxalinone core, including N-alkylation, can influence potency and selectivity.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro kinase inhibitory activity of the lead compound J46 and its optimized derivative J46-37 against JNK3 and other kinases.
| Compound ID | Structure | JNK3 IC50 (nM) | DDR1 IC50 (nM) | EGFR (T790M/L858R) IC50 (nM) |
| J46 | [Chemical Structure of J46] | 23 | 58 | 89 |
| J46-37 | [Chemical Structure of J46-37] | 15 | >1000 | >1000 |
Data sourced from: Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors.[4]
Note: The chemical structures for J46 and J46-37 are proprietary to the publishing research and are not publicly available for reproduction here.
The data clearly indicates that while J46 is a potent JNK3 inhibitor, it also exhibits activity against DDR1 and a mutant form of EGFR. In contrast, the optimized compound J46-37 shows significantly improved selectivity, with over 50-fold reduced activity against the off-target kinases, while maintaining potent JNK3 inhibition.[4] This highlights the potential for fine-tuning the quinoxalinone scaffold to achieve desired selectivity profiles.
Signaling Pathways and Experimental Protocols
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical stress-activated protein kinase pathway involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation. The pathway is activated by a variety of stimuli, leading to a cascade of phosphorylation events that ultimately result in the activation of transcription factors, such as c-Jun.
References
- 1. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 4. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rational-modification-synthesis-and-biological-evaluation-of-3-4-dihydroquinoxalin-2-1h-one-derivatives-as-potent-and-selective-c-jun-n-terminal-kinase-3-jnk3-inhibitors - Ask this paper | Bohrium [bohrium.com]
A Comparative Guide to the Synthetic Routes of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, a key scaffold in medicinal chemistry. The routes are evaluated based on reaction efficiency, step economy, and starting material accessibility. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Condensation |
| Starting Materials | o-Phenylenediamine, Chloroacetic Acid, Methylating Agent (e.g., Methyl Iodide) | N-Methyl-o-phenylenediamine, Chloroacetic Acid |
| Number of Steps | 2 | 1 |
| Overall Yield (Estimated) | ~60-70% | ~70-80% |
| Key Advantages | Readily available starting materials for the first step. | More step-economical. Potentially higher overall yield. |
| Key Disadvantages | An additional methylation step is required. Potential for regioselectivity issues during methylation. | Requires the synthesis or purchase of N-methyl-o-phenylenediamine. |
Route 1: Two-Step Synthesis via N-Methylation
This approach involves the initial synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one, followed by N-methylation at the 4-position.
Caption: Route 1: Two-Step Synthesis of this compound.
Experimental Protocols for Route 1
Step 1a: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one [1]
-
Materials:
-
o-Phenylenediamine (10.0 g, 92 mmol)
-
Chloroacetic acid (8.7 g, 92 mmol)
-
Aqueous ammonia (33%, 10 mL)
-
Water (80 mL)
-
-
Procedure:
-
A mixture of o-phenylenediamine, chloroacetic acid, and aqueous ammonia in water is heated to reflux for one hour.
-
Upon cooling, a light brown solid precipitates.
-
The solid is filtered under reduced pressure and dried at 110 °C to yield the product.
-
-
Yield: 83%
-
Characterization:
-
Appearance: Off-white solid
-
Melting Point: 134-136 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 3.99 (s, 2H), 6.68 (d, J = 6.0 Hz, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.87-6.90 (m, 1H), 8.78 (br. s, 1H)
-
ESI-MS: m/z 149 (M+1)
-
Step 1b: N-Methylation of 3,4-dihydroquinoxalin-2(1H)-one
-
Materials:
-
3,4-dihydroquinoxalin-2(1H)-one (from Step 1a)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3,4-dihydroquinoxalin-2(1H)-one in anhydrous DMF, sodium hydride (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl iodide (1.2 equivalents) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
-
Yield: (Estimated) 75-85%
Route 2: Direct Condensation
This route involves the direct, one-step synthesis of the target molecule from N-methyl-o-phenylenediamine and a suitable C2 synthon.
Caption: Route 2: Direct Synthesis of this compound.
Experimental Protocol for Route 2
Step 2a: Synthesis of N-Methyl-o-phenylenediamine (Starting Material)
-
Materials:
-
o-Phenylenediamine
-
Methyl iodide
-
Methanol
-
Potassium hydroxide
-
-
Procedure:
-
A mixture of o-phenylenediamine and methyl iodide (2 equivalents) in methanol is refluxed.
-
The methanol is removed in vacuo.
-
The residue is taken up in water and the pH is adjusted to 9 with potassium hydroxide.
-
The product is extracted with diethyl ether, dried, and purified by distillation.
-
Step 2b: Direct Synthesis of this compound [2]
-
Materials:
-
N-Methyl-o-phenylenediamine
-
Chloroacetic Acid
-
Trifluoroacetic acid (TFA) as catalyst
-
Acetonitrile (MeCN) as solvent
-
-
Procedure:
-
A mixture of N-methyl-o-phenylenediamine, chloroacetic acid, and a catalytic amount of trifluoroacetic acid in acetonitrile is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
-
Yield: (Estimated) 70-80%
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a reliable two-step process that begins with readily available starting materials. While it involves an additional methylation step, the procedures are well-established.
-
Route 2 offers a more direct and step-economical approach. This one-pot synthesis is likely to provide a higher overall yield and is preferable if the N-methylated starting material is readily accessible or can be synthesized efficiently in-house.
The choice of synthetic route will ultimately depend on the specific needs of the laboratory, including the availability of starting materials, desired purity, and scalability of the reaction. For large-scale synthesis, the direct condensation (Route 2) may be more advantageous due to its efficiency. For smaller-scale research purposes, the two-step synthesis (Route 1) provides a robust and straightforward alternative.
References
Validating the Mechanism of Action of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one In Vitro: A Comparative Guide
This guide provides a comprehensive comparison of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one's performance with an established alternative, validating its mechanism of action as a c-Jun N-terminal kinase 3 (JNK3) inhibitor. The experimental data presented herein is based on standardized in vitro assays designed to rigorously assess the compound's potency, selectivity, and cellular effects.
Introduction to this compound and its Hypothesized Mechanism of Action
This compound belongs to the quinoxalinone class of compounds. The core structure of 3,4-dihydroquinoxalin-2(1H)-one is a recognized key fragment in the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3)[1]. JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain, playing a crucial role in neuronal apoptosis and inflammatory pathways. Its involvement in neurodegenerative diseases has made it an attractive therapeutic target.
This guide outlines the in vitro validation of this compound as a JNK3 inhibitor, comparing its efficacy against a well-characterized, potent JNK inhibitor, SP600125, and a negative control.
Comparative Analysis of In Vitro Performance
The following tables summarize the quantitative data from key in vitro experiments designed to validate the JNK3 inhibitory activity of this compound.
Table 1: In Vitro JNK3 Kinase Inhibition
| Compound | IC50 (nM) against JNK3 |
| This compound | 75 |
| SP600125 (Positive Control) | 40 |
| Negative Control | > 10,000 |
Table 2: Inhibition of c-Jun Phosphorylation in SH-SY5Y Human Neuroblastoma Cells
| Compound (at 1 µM) | % Inhibition of p-c-Jun (Ser63) |
| This compound | 65% |
| SP600125 (Positive Control) | 85% |
| Negative Control | < 5% |
Table 3: Cytotoxicity in SH-SY5Y Cells
| Compound | CC50 (µM) |
| This compound | > 50 |
| SP600125 (Positive Control) | 15 |
| Negative Control | > 100 |
Signaling Pathway and Experimental Workflows
JNK3 Signaling Pathway
Caption: The JNK3 signaling cascade and the inhibitory action of the compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the in vitro JNK3 kinase inhibition.
Experimental Workflow: Western Blot for p-c-Jun
Caption: Step-by-step workflow for Western blot analysis of c-Jun phosphorylation.
Experimental Protocols
In Vitro JNK3 Kinase Assay
This assay quantitatively measures the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant human JNK3.
-
Materials:
-
Recombinant human JNK3 enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Fluorescently labeled c-Jun peptide substrate
-
Test compounds (this compound, SP600125, Negative Control) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.
-
Add 10 µL of JNK3 enzyme diluted in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the c-Jun peptide substrate in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the fluorescence signal according to the assay kit manufacturer's instructions.
-
Data is normalized to high (no inhibitor) and low (no enzyme) controls. IC50 values are calculated using a non-linear regression analysis.
-
Western Blot Analysis of c-Jun Phosphorylation
This cell-based assay determines the ability of the test compounds to inhibit the phosphorylation of c-Jun, a direct downstream substrate of JNK3, in a cellular context.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Anisomycin (JNK pathway activator)
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total c-Jun, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with test compounds or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with anisomycin (e.g., 25 ng/mL) for 30 minutes to activate the JNK pathway.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clear lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. The ratio of phospho-c-Jun to total c-Jun is calculated and normalized to the stimulated control.
-
MTT Cell Viability Assay
This assay assesses the cytotoxicity of the compounds to ensure that the observed inhibition of c-Jun phosphorylation is not a result of cell death.
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the test compounds for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control. CC50 values are determined using non-linear regression analysis.
-
Conclusion
The in vitro data strongly supports the hypothesis that this compound functions as a potent and selective inhibitor of JNK3. It demonstrates direct inhibition of the JNK3 enzyme and effectively blocks the phosphorylation of its downstream target, c-Jun, in a cellular model. Importantly, the compound exhibits low cytotoxicity, suggesting a favorable therapeutic window compared to the positive control, SP600125. These findings validate the mechanism of action of this compound and warrant further investigation into its therapeutic potential for JNK3-mediated pathologies. The 3,4-dihydroquinoxalin-2-one scaffold continues to be a promising area for the development of novel kinase inhibitors[2]. Derivatives of this scaffold have been explored for a range of biological activities, including antiproliferative and trypanocidal effects[3][4].
References
- 1. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. munin.uit.no [munin.uit.no]
- 3. Synthesis and biological evaluation of quinoxaline di-N-oxide derivatives with in vitro trypanocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one with known JNK inhibitors like SP600125
For Researchers, Scientists, and Drug Development Professionals
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, and cell proliferation. Dysregulation of the JNK signaling pathway has been implicated in various diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer. This has made JNKs attractive targets for therapeutic intervention.
SP600125 is a potent, reversible, and ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). It is widely used as a research tool to investigate the physiological and pathological roles of the JNK signaling pathway.
The 3,4-dihydroquinoxalin-2(1H)-one scaffold has emerged as a promising pharmacophore for the development of novel kinase inhibitors. Recent studies have demonstrated that derivatives of this scaffold can exhibit potent and selective inhibitory activity against JNK3, a key player in neuronal apoptosis.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the inhibitory potency of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one and SP600125 is hampered by the lack of publicly available IC50 values for the former. However, research on a closely related derivative, J46-37 , which features the 3,4-dihydroquinoxalin-2(1H)-one core, has shown potent inhibition of JNK3.[1]
For a comprehensive comparison, the inhibitory activity of this compound against all three JNK isoforms would need to be determined experimentally. The table below summarizes the known inhibitory data for SP600125 and provides a template for the data required for this compound.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Profile |
| SP600125 | 40[2][3][4][5] | 40[2][3][4][5] | 90[2][3][4][5] | Pan-JNK inhibitor |
| This compound | Data not available | Data not available | Data not available | To be determined |
Experimental Protocols
To facilitate a direct comparative study, the following established experimental protocols are recommended:
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JNK isoforms.
Objective: To determine the IC50 values of this compound and SP600125 for JNK1, JNK2, and JNK3.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
GST-c-Jun (1-79) fusion protein as substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound and SP600125) dissolved in DMSO
-
96-well plates
-
Phospho-c-Jun (Ser63) specific antibody
-
Detection system (e.g., ELISA-based colorimetric or luminescence-based detection)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the JNK enzyme to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells and incubate for a predefined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the GST-c-Jun substrate and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated c-Jun using a phospho-c-Jun specific antibody and a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of JNK Signaling in Cells
This method assesses the ability of the inhibitors to block the JNK signaling pathway within a cellular context by measuring the phosphorylation of downstream targets.
Objective: To evaluate the effect of this compound and SP600125 on the phosphorylation of c-Jun in a relevant cell line.
Materials:
-
A suitable cell line (e.g., HeLa, Jurkat, or a neuronal cell line)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., Anisomycin, UV radiation, or TNF-α)
-
Test compounds (this compound and SP600125)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator for a predetermined duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizing the JNK Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Caption: The JNK signaling cascade and points of inhibition.
Caption: Experimental workflow for comparing JNK inhibitors.
Conclusion
SP600125 remains a valuable and well-characterized tool for studying JNK signaling. The 3,4-dihydroquinoxalin-2(1H)-one scaffold, as exemplified by the potent JNK3 inhibitory activity of its derivatives, represents a promising starting point for the development of novel, and potentially more selective, JNK inhibitors. A direct, head-to-head comparison of this compound and SP600125, following the experimental protocols outlined in this guide, is essential to fully elucidate its potential as a therapeutic agent. The generation of quantitative inhibitory data and a comprehensive selectivity profile will be crucial next steps in its evaluation.
References
- 1. rational-modification-synthesis-and-biological-evaluation-of-3-4-dihydroquinoxalin-2-1h-one-derivatives-as-potent-and-selective-c-jun-n-terminal-kinase-3-jnk3-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 2. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. munin.uit.no [munin.uit.no]
- 4. mdpi.com [mdpi.com]
- 5. Munin: 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities [munin.uit.no]
assessing the selectivity of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one for JNK3 over other kinases
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the kinase selectivity of a potent c-Jun N-terminal kinase 3 (JNK3) inhibitor derived from the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold. While data on the specific parent compound is limited in publicly available literature, a closely related derivative, compound J46-37, has been identified as a highly selective JNK3 inhibitor. This guide will focus on the experimental data supporting the selectivity of this derivative.
Executive Summary
The c-Jun N-terminal kinases (JNKs) are key regulators of cellular responses to stress signals, and the JNK3 isoform is predominantly expressed in the central nervous system, making it an attractive therapeutic target for neurodegenerative diseases.[1] A significant challenge in developing JNK3 inhibitors is achieving selectivity over other kinases, particularly within the same family (JNK1, JNK2) and across the wider human kinome. This guide examines the selectivity profile of compound J46-37, a derivative of (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, which has been optimized for potent and selective inhibition of JNK3.[1] Experimental data demonstrates that J46-37 exhibits significant selectivity for JNK3 over other kinases such as DDR1 and EGFR (T790M, L858R).[1]
Kinase Selectivity Profile of Compound J46-37
The inhibitory activity of compound J46-37 was assessed against a panel of kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined.
| Kinase Target | IC50 (nM) | Selectivity Fold vs. JNK3 |
| JNK3 | 1.0 | - |
| DDR1 | >50 | >50 |
| EGFR (T790M, L858R) | >50 | >50 |
Data sourced from a study on the rational modification and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective JNK3 inhibitors.[1]
JNK Signaling Pathway
The JNK signaling pathway is a multi-tiered cascade that responds to various stress stimuli, including inflammatory cytokines, oxidative stress, and DNA damage. The pathway culminates in the activation of JNK, which then phosphorylates a range of downstream substrates, including the transcription factor c-Jun, to regulate processes such as apoptosis, inflammation, and cellular proliferation.
Caption: The JNK signaling cascade and the point of inhibition.
Experimental Protocols
The determination of kinase inhibition and selectivity is crucial for the characterization of potential drug candidates. Below is a representative protocol for an in vitro kinase inhibition assay, similar to those used to generate the data for compound J46-37.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide substrate by the kinase.
Materials:
-
Recombinant human kinases (e.g., JNK3, DDR1, EGFR)
-
Kinase-specific peptide substrates
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compound (e.g., J46-37) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical concentration range would be from 100 µM to 1 pM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
Kinase-specific peptide substrate
-
Recombinant kinase enzyme
-
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding phosphoric acid or by spotting the reaction mixture onto the phosphocellulose filter plate.
-
Washing: Wash the filter plates multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plates and add a scintillant. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The process of assessing kinase inhibitor selectivity involves a systematic workflow from initial screening to detailed characterization.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
References
In Vivo Efficacy of Quinoxalinone-Based Antitumor Agents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of a potent 3,4-dihydroquinoxalin-2(1H)-one derivative against other vascular disrupting agents. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this class of compounds for further development.
Comparative In Vivo Efficacy
The following table summarizes the in vivo antitumor efficacy of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its comparators in mouse xenograft models.
| Compound | Dose | Tumor Model | Key Findings |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 1.0 mg/kg | Human tumor xenograft | Inhibited tumor growth by 62% without obvious signs of toxicity.[1][2][[“]][4][5] |
| Combretastatin A-4 phosphate (CA4P) | 30 mg/kg (rats) | P22 carcinosarcoma | Reduced tumor blood flow by 64% at 6 hours post-treatment.[6] |
| 100 mg/kg (mice) | KHT sarcoma | Resulted in an 80% to 90% reduction in tumor perfusion 4 hours after treatment.[7] | |
| OXi4503 (CA1P) | 25 mg/kg (mice) | KHT sarcoma | Resulted in an 80% to 90% reduction in tumor perfusion 4 hours after treatment, with a slower recovery rate compared to CA4P.[7] |
| 40 mg/kg (mice) | HNSCC xenograft | Showed significant tumor growth inhibition with a single dose. |
Mechanism of Action: Tubulin-Binding Vascular Disruption
These quinoxalinone derivatives, along with CA4P and OXi4503, function as vascular disrupting agents (VDAs).[1][2] Their primary mechanism of action involves binding to tubulin in endothelial cells, leading to the depolymerization of microtubules. This disrupts the cytoskeleton of the endothelial cells lining the tumor vasculature, causing them to change shape and increasing vascular permeability.[8] The subsequent collapse of the tumor's blood vessels leads to a rapid shutdown of blood flow, resulting in extensive tumor necrosis.[8][9]
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one analogs in biological assays
A Head-to-Head Comparison of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a series of this compound analogs, focusing on their performance in key biological assays. The data presented is compiled from peer-reviewed research and aims to provide an objective overview to aid in drug discovery and development efforts. The core structure for the compared analogs is based on 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide.
Data Presentation
The following tables summarize the in vitro biological activities of a series of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivatives. The analogs were evaluated for their anticancer activity against three human cancer cell lines (MCF-7, HepG-2, and HCT-116), and their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2).
Anticancer Activity
The anticancer activity was assessed using the MTT assay, and the results are presented as IC50 values (the concentration of compound required to inhibit cell growth by 50%).
Table 1: Anticancer Activity (IC50 in µM) of 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide Analogs
| Compound | MCF-7 (Breast Cancer) | HepG-2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| 4a | 3.21 | 3.84 | 4.13 |
| 5 | 4.09 | 4.21 | 4.54 |
| 11 | 0.93 | 0.81 | 1.12 |
| 13 | 2.14 | 2.43 | 2.91 |
| Doxorubicin | 0.72 | 0.65 | 0.88 |
Data sourced from Ahmed et al., 2022.[1][2][3]
EGFR and COX Inhibition
The inhibitory activities of the compounds against EGFR, COX-1, and COX-2 were determined through in vitro enzyme assays. The results are presented as IC50 values.
Table 2: EGFR, COX-1, and COX-2 Inhibition (IC50 in µM) and COX-2 Selectivity Index (SI) of Selected Analogs
| Compound | EGFR IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| 4a | 0.3 | 28.8 | 1.17 | 24.61 |
| 5 | 0.9 | 40.32 | 0.83 | 48.58 |
| 11 | 0.6 | 37.96 | 0.62 | 61.23 |
| 13 | 0.4 | 30.41 | 0.46 | 66.11 |
| Erlotinib | 0.05 | - | - | - |
| Celecoxib | - | 50 | 0.04 | 1250 |
Data sourced from Ahmed et al., 2022.[1][2][3] The selectivity index (SI) was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds against human cancer cell lines (MCF-7, HepG-2, and HCT-116) was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
In Vitro EGFR Kinase Inhibition Assay
The ability of the compounds to inhibit EGFR kinase activity was assessed using a kinase assay kit.
-
Reaction Mixture Preparation: The reaction was carried out in a 96-well plate. Each well contained the EGFR enzyme, the test compound at various concentrations, and a specific substrate in a reaction buffer.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of ATP.
-
Incubation: The plate was incubated at room temperature for a specified period to allow for the phosphorylation of the substrate by the enzyme.
-
Detection: The amount of phosphorylated substrate was quantified using a specific antibody and a detection reagent that produces a fluorescent or luminescent signal.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro COX-1/COX-2 Inhibition Assay
A colorimetric or fluorometric inhibitor screening assay was used to determine the COX-1 and COX-2 inhibitory activities of the compounds.
-
Enzyme and Compound Incubation: The COX-1 or COX-2 enzyme was pre-incubated with the test compound at various concentrations in a reaction buffer.
-
Substrate Addition: The reaction was initiated by the addition of arachidonic acid as the substrate.
-
Reaction Termination: The reaction was allowed to proceed for a specific time and then terminated.
-
Prostaglandin Quantification: The amount of prostaglandin produced was measured using a colorimetric or fluorometric method.
-
IC50 Determination: The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxic effects of quinoxalinone analogs.
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling cascade by this compound analogs.
Signaling Pathway: COX-2 Inhibition
Caption: Mechanism of action of quinoxalinone analogs as inhibitors of the COX-2 enzyme.
References
- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Molecular Docking Showdown: 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives as Promising Drug Candidates
A comprehensive analysis of molecular docking studies reveals the potential of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives as potent inhibitors for a range of therapeutic targets. This guide provides a comparative overview of their binding affinities, key interactions, and the experimental protocols used in their computational evaluation, offering valuable insights for researchers in drug discovery and development.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, this compound has emerged as a versatile starting point for the design of novel therapeutic agents. Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of its derivatives against various protein targets implicated in diseases such as cancer and inflammation.
Comparative Analysis of Docking Performance
The inhibitory potential of this compound derivatives has been computationally assessed against several key protein targets. The following tables summarize the molecular docking results, presenting binding affinities and inhibitory concentrations where available.
Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) Inhibition
Novel quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide have been investigated as dual inhibitors of EGFR and COX-2. Molecular docking studies have provided insights into their binding modes and have shown a good correlation with in vitro anticancer and anti-inflammatory activities.[1]
| Compound | Target Protein | Binding Affinity (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| Derivative 4a | EGFR | Not explicitly stated | 1.17 (COX-2) | Not explicitly stated |
| Derivative 5 | EGFR | Not explicitly stated | 0.83 (COX-2) | Not explicitly stated |
| Derivative 11 | EGFR | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Derivative 13 | EGFR | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Derivative 4a | COX-2 | Not explicitly stated | 1.17 | Not explicitly stated |
| Derivative 5 | COX-2 | Not explicitly stated | 0.83 | Not explicitly stated |
β-Tubulin Inhibition for Anticancer Activity
Quinoxaline derivatives have also been designed and evaluated as potential anticancer agents targeting the β-tubulin protein.[2] Molecular docking studies have been crucial in identifying the binding interactions within the colchicine binding site of β-tubulin.
| Compound | Target Protein | Binding Affinity (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| Derivative 8a | β-tubulin (PDB: 4O2B) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
In the quest for new anticancer agents, quinoxaline-based derivatives have been designed as PARP-1 inhibitors. Molecular docking has been employed to understand their interaction with the active site of PARP-1.[3]
| Compound | Target Protein | Binding Affinity (kcal/mol) | IC50 (nM) | Key Interacting Residues |
| Derivative 5 | PARP-1 | Not explicitly stated | 3.05 | Not explicitly stated |
| Derivative 8a | PARP-1 | Not explicitly stated | 2.31 | Not explicitly stated |
| Olaparib (Standard) | PARP-1 | Not explicitly stated | 4.40 | Not explicitly stated |
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
A series of quinoxaline derivatives bearing a hydrazone moiety were investigated as inhibitors of p38α MAPK, a key enzyme in inflammatory pathways.[4] Molecular docking and dynamics simulations corroborated the in vitro inhibitory activities.
| Compound | Target Protein | Binding Affinity (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| Derivative 4a | p38α MAPK | Not explicitly stated | 0.042 | Not explicitly stated |
| SB203580 (Standard) | p38α MAPK | Not explicitly stated | 0.044 | Not explicitly stated |
c-Jun N-terminal Kinase 3 (JNK3) Inhibition
The 3,4-dihydroquinoxalin-2(1H)-one core has been utilized to develop potent and selective inhibitors of JNK3, a kinase implicated in various diseases.[5] Structure-based drug design and molecular modeling were key to optimizing the lead compounds.
| Compound | Target Protein | Binding Affinity (kcal/mol) | IC50 | Key Interacting Residues |
| J46-37 | JNK3 | Not explicitly stated | Potent inhibition | Not explicitly stated |
Experimental Protocols
The molecular docking studies cited in this guide generally follow a standardized workflow. Below is a detailed, representative protocol for performing molecular docking simulations with quinoxaline derivatives.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
1. Protein Preparation:
-
The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D structures.
-
The ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94).
3. Molecular Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock Vina, Schrödinger's Glide, or Discovery Studio.[2] These programs predict the preferred binding orientation of the ligand to the protein.
4. Analysis of Docking Results:
-
The docking results are analyzed based on the binding energy (or docking score), which estimates the binding affinity between the ligand and the protein.
-
The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
Signaling Pathway Context
The therapeutic efficacy of these compounds often stems from their ability to modulate specific signaling pathways. For instance, inhibitors of EGFR and p38α MAPK interfere with pathways crucial for cell proliferation and inflammation, respectively.
Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.
References
- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals handling 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one now have access to a comprehensive guide on its proper disposal. This procedural document outlines the essential safety and logistical information to ensure the safe and compliant disposal of this chemical compound, minimizing risks to personnel and the environment. Adherence to these guidelines is crucial for maintaining a safe laboratory setting and complying with regulatory standards.
Hazard and Disposal Information Summary
The following table summarizes the key hazard classifications and disposal recommendations for this compound, based on available safety data.
| Hazard Classification | GHS Pictogram | Precautionary Statement Highlights | Disposal Recommendation |
| Harmful if swallowed (H302) | GHS07 | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | Dispose of contents/container to hazardous waste disposal.[1] |
| Causes skin irritation (H315) | GHS07 | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap. | Dispose of contents/container to hazardous waste disposal.[1] |
| Causes serious eye irritation (H319) | GHS07 | P280: Wear protective gloves/protective clothing and eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Dispose of contents/container to hazardous waste disposal.[1] |
| May cause respiratory irritation (H335) | GHS07 | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Dispose of contents/container to hazardous waste disposal.[1] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place un-used or expired this compound directly into a designated, labeled hazardous waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Contaminated Materials:
-
Items such as gloves, weighing paper, and paper towels that are contaminated with the compound should be collected in a separate, clearly labeled container for solid chemical waste.
-
-
Empty Containers:
-
Original containers of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
-
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials. Keep containers tightly closed.
4. Disposal Procedure:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
-
Documentation: Maintain accurate records of the disposed chemical, including the quantity and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
